Tizanidine Hydrochloride
Description
This compound is the hydrochloride salt form of tizanidine, an imidazoline derivative structurally similar to clonidine and an adrenergic agonist with muscle relaxant property. Tizanidine stimulates alpha-2 adrenergic receptors in the central nervous system, thereby inhibiting presynaptic release of norepinephrine and increasing the inhibitory effect on alpha motor neurons and motor reflexes. Tizanidine exerts some activity at the postsynaptic excitatory amino acid receptors and imidazoline receptors which may contribute to the overall reduction in facilitation of spinal motor neurons. Overall, this compound causes muscle relaxation, reduces spasticity and antinociceptive effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for spasticity and has 4 investigational indications.
Tizanidine is a short-acting drug for the management of spasticity. Tizanidine is an agonist at a2-adrenergic receptor sites and presumably reduces spasticity by increasing presynaptic inhibition of motor neurons. In animal models, tizanidine has no direct effect on skeletal muscle fibers or the neuromuscular junction, and no major effect on monosynaptic spinal reflexes. The effects of tizanidine are greatest on polysynaptic pathways. The overall effect of these actions is thought to reduce facilitation of spinal motor neurons.
See also: Tizanidine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51322-75-9 (Parent) | |
| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046990 | |
| Record name | Tizanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64461-82-1 | |
| Record name | Tizanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64461-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tizanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIZANIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B53E3NMY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Action of Tizanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and pharmacological mechanism of tizanidine hydrochloride, a centrally acting α2-adrenergic agonist widely used for the management of spasticity. The following sections detail the chemical synthesis, including experimental protocols and quantitative data, and elucidate the molecular signaling pathways through which tizanidine exerts its therapeutic effects.
This compound: Synthesis Pathways
The synthesis of this compound is a multi-step process that has been approached through various routes. The most common and industrially relevant pathway commences with 4-chloro-2-nitroaniline and proceeds through the key intermediate, 4-amino-5-chloro-2,1,3-benzothiadiazole.
Primary Synthesis Route
This pathway involves the following key transformations:
-
Reduction of the Nitro Group: The initial step is the reduction of 4-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine. This is typically achieved using reducing agents like hydrazine hydrate with an iron catalyst or iron powder in an acidic medium.
-
Formation of the Benzothiadiazole Ring: The resulting diamine is then cyclized to form 5-chloro-2,1,3-benzothiadiazole. This is commonly accomplished by reacting the diamine with thionyl chloride.
-
Nitration: The benzothiadiazole ring is subsequently nitrated to introduce a nitro group at the 4-position, yielding 5-chloro-4-nitro-2,1,3-benzothiadiazole.
-
Reduction of the Second Nitro Group: The nitro group on the benzothiadiazole is reduced to an amino group to form the crucial intermediate, 4-amino-5-chloro-2,1,3-benzothiadiazole. Iron powder in acetic acid is a common reagent for this step.
-
Condensation with an Imidazoline Precursor: The amino-benzothiadiazole is then condensed with a suitable imidazoline precursor. A widely used method involves the reaction with 1-acetyl-2-imidazolidinone in the presence of a dehydrating agent like phosphorus oxychloride. This forms an acetylated tizanidine intermediate.
-
Hydrolysis: The acetyl group is removed by alkaline hydrolysis to yield the tizanidine base.
-
Salification: Finally, the tizanidine base is treated with hydrochloric acid to form the stable and water-soluble this compound salt.
Experimental Protocols and Quantitative Data
The following table summarizes yields reported in various publications for key steps in the synthesis of tizanidine and its hydrochloride salt. It is important to note that reaction conditions can significantly influence the overall yield and purity.
| Step | Reactants | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Condensation to Tizanidine | 4-amino-5-chloro-2,1,3-benzothiadiazole, 1-acetyl-2-imidazolidinone | Phosphorus oxychloride, 50-60°C, 30-40 hours | 70 - 93.6 | - | [1][2] |
| Condensation to Tizanidine | 4-amino-5-chloro-2,1,3-benzothiadiazole, 2-chloro-2-imidazoline hydrochloride | Pyridine, followed by NaOH | 90.5 | 99.18 | [2] |
| Industrial Production | 4-amino-5-chloro-2,1,3-benzothiadiazole, 2-imidazolidone | Chlorine phosphate in an ionic liquid, then salification | 95.5 | 99.9 | [3] |
| Salification to Tizanidine HCl | Tizanidine base | Acetic acid, acetone, isopropanolic hydrogen chloride | 95.0 | 99.95 | [4] |
| Salification to Tizanidine HCl | Tizanidine base | Acetic acid, acetone, isopropanolic hydrogen chloride | 87.5 | 99.99 | [4][5] |
Detailed Experimental Protocol for the Condensation and Salification Steps (Adapted from Patent Literature):
-
Step 1: Synthesis of Tizanidine Base: To a solution of 4-amino-5-chloro-2,1,3-benzothiadiazole in phosphorus oxychloride, 1-acetyl-2-imidazolidinone is added. The mixture is heated at 50-60°C for 30-40 hours.[6] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then treated with a solution of sodium hydroxide in methanol and stirred for 2-4 hours under heating to effect hydrolysis.[6] The methanol is distilled off, and the reaction mixture is cooled to precipitate the tizanidine base, which is then collected by filtration.
-
Step 2: Preparation of this compound: The tizanidine base is suspended in acetic acid and heated to 70-80°C to achieve dissolution. Acetone and activated carbon are added, and the mixture is stirred and filtered. The hot filtrate is then acidified with isopropanolic hydrogen chloride. This compound crystallizes upon cooling and is isolated by filtration.[4][5]
Mechanism of Action
Tizanidine is a potent, centrally acting myotonolytic agent that exerts its therapeutic effects primarily through its agonistic activity at α2-adrenergic receptors.[5][7]
Signaling Pathway
-
Receptor Binding: Tizanidine binds to and activates presynaptic α2-adrenergic receptors, with a notable affinity for the α2A, α2B, and α2C subtypes.[8]
-
Inhibition of Neurotransmitter Release: Activation of these presynaptic autoreceptors on spinal interneurons inhibits the release of excitatory amino acids, such as glutamate and aspartate.[9]
-
Reduction of Polysynaptic Reflexes: This reduction in excitatory neurotransmitter release dampens the activity of spinal polysynaptic pathways, which are crucial for the transmission of signals that lead to muscle spasticity.[7][9]
-
Inhibition of Coeruleospinal Pathways: Tizanidine also inhibits facilitatory coeruleospinal pathways, further contributing to its muscle relaxant effects.[7]
-
Reinforcement of Presynaptic and Postsynaptic Inhibition: Electrophysiological studies have shown that tizanidine reinforces both presynaptic inhibition and postsynaptic inhibition (Ia reciprocal and Ib nonreciprocal), which helps to reduce both brisk tendon jerks and muscle hypertonia.[10]
Quantitative Pharmacological Data
Tizanidine's interaction with α2-adrenergic receptors has been quantified, demonstrating its selectivity for these receptors.
| Parameter | Value (nmol/L) | Receptor Subtype | Reference |
| Mean Affinity (Tizanidine) | 55.7 | α2A | [8] |
| 178.0 | α2B | [8] | |
| 120.0 | α2C | [8] | |
| Binding Affinity (Tizanidine) | ~20x higher | Imidazoline vs α2 | [11] |
This demonstrates that tizanidine has a higher affinity for the α2A subtype compared to α2B and α2C. It also shows a significantly higher affinity for imidazoline receptors compared to α2-adrenoceptors, although its primary therapeutic effects are attributed to its action on the latter.[11]
Conclusion
This technical guide has detailed the primary synthetic route for this compound and elucidated its mechanism of action as a central α2-adrenergic agonist. The provided quantitative data and experimental protocols offer valuable insights for researchers and professionals in the field of drug development and pharmacology. The understanding of both the chemical synthesis and the molecular pharmacology of tizanidine is crucial for its effective clinical use and for the development of future therapeutic agents targeting spasticity and related neurological conditions.
References
- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The method for high-purity industrialized production of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. US8487113B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 7. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacological Profile of Tizanidine as an Alpha-2 Adrenergic Agonist: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tizanidine is a centrally acting skeletal muscle relaxant that functions primarily as an agonist at alpha-2 (α2) adrenergic receptors.[1][2] Approved by the FDA in 1996, its primary therapeutic effect is the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][3] The mechanism of action involves presynaptic inhibition of motor neurons in the spinal cord, which reduces the release of excitatory amino acids like glutamate and aspartate.[1][4] Tizanidine is characterized by rapid absorption and extensive first-pass metabolism, primarily via the CYP1A2 enzyme, resulting in an absolute oral bioavailability of approximately 40%.[1][5] While its efficacy in reducing muscle tone is comparable to other antispasmodic agents, its cardiovascular effects are generally milder and more transient than those of the prototypical α2-agonist, clonidine.[4] This document provides a comprehensive overview of the pharmacological profile of Tizanidine, including its mechanism of action, signaling pathways, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.
Introduction
Muscle spasticity, a condition characterized by increased muscle tone and involuntary, repetitive contractions, can lead to significant pain and reduced mobility.[1] Tizanidine is a therapeutic agent widely used for the symptomatic relief of spasticity arising from various neurological disorders, including multiple sclerosis, stroke, and spinal or brain injury.[1][3] Structurally an imidazoline derivative, Tizanidine's pharmacological activity is rooted in its function as a potent, centrally acting α2-adrenergic agonist.[2][4] It exerts its myotonolytic effects by acting principally on spinal polysynaptic reflexes.[4] This guide offers a technical exploration of Tizanidine's pharmacological properties, intended for professionals in the fields of pharmacology and drug development.
Mechanism of Action
Primary Mechanism: Alpha-2 Adrenergic Agonism
The principal site of action for Tizanidine is the spinal cord.[6] It selectively binds to and stimulates presynaptic α2-adrenergic receptors located on spinal interneurons.[4][5] This agonistic activity inhibits the release of excitatory amino acids, such as glutamate and aspartate, from the nerve terminals.[1][2] The reduction in excitatory neurotransmitter release leads to presynaptic inhibition of motor neurons, thereby dampening the hyperactivity of polysynaptic pathways responsible for excessive muscle tone.[1][4] While Tizanidine has a profound effect on polysynaptic spinal reflexes, it has not been shown to have a significant effect on simpler monosynaptic reflexes or to act directly on skeletal muscle fibers.[1]
G-Protein Coupled Receptor (GPCR) Signaling
Alpha-2 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily.[5] Specifically, they are coupled to inhibitory G-proteins (Gi). Upon activation by an agonist like Tizanidine, the Gi protein dissociates, and its α-subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), which in turn modulates ion channel activity and ultimately results in a decrease in neuronal firing and neurotransmitter release.[7]
Additional Receptor Interactions
While Tizanidine's primary activity is at α2-receptors, it also binds with a weaker affinity to alpha-1 (α1) adrenergic receptors.[1] This lower affinity for α1-receptors is thought to contribute to its milder cardiovascular side-effect profile, particularly hypotension, compared to clonidine, which has a higher relative affinity for α2 versus α1 receptors.[4][8] Furthermore, studies have shown that Tizanidine, as an imidazoline derivative, also binds to imidazoline receptors. Some research in rat kidney membranes suggests Tizanidine may have an affinity for imidazoline receptors that is approximately 20 times higher than its affinity for α2-adrenoceptors, though the clinical significance of this finding is still under investigation.[9][10]
Pharmacokinetics
Tizanidine undergoes rapid absorption following oral administration, but its systemic availability is limited by extensive first-pass metabolism in the liver. The relationship between dose, plasma concentration, and its antispastic effect is generally linear.[11][12]
Table 1: Pharmacokinetic Profile of Tizanidine
| Parameter | Value | Source(s) |
|---|---|---|
| Absolute Bioavailability | ~40% | [1] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [13] |
| Plasma Protein Binding | ~30% | [2][13] |
| Volume of Distribution (Vd) | 2.4 L/kg | [2] |
| Elimination Half-life (t1/2) | ~2.5 hours | [13][14] |
| Metabolism | Hepatic (primarily CYP1A2) | [5][13] |
| Excretion | Renal (as inactive metabolites) |[13] |
-
Absorption: Tizanidine is rapidly absorbed, with peak plasma concentrations reached approximately one hour after dosing.[13] Food can increase the absorption for both tablet and capsule formulations.[1]
-
Distribution: It is widely distributed throughout the body, with a volume of distribution of 2.4 L/kg.[2] Its low plasma protein binding of about 30% allows it to readily cross the blood-brain barrier.[2][13]
-
Metabolism: The drug undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, into inactive metabolites.[2][5] Co-administration with potent CYP1A2 inhibitors like fluvoxamine or ciprofloxacin is contraindicated as it can significantly increase Tizanidine plasma levels.[6]
-
Excretion: The metabolites are mainly excreted through the kidneys.[13] Caution is advised in patients with renal impairment (creatinine clearance < 25 mL/min), as clearance can be reduced by over 50%.[2]
Pharmacodynamics
The pharmacodynamic effects of Tizanidine, including its antispastic and adverse effects, are related to its plasma concentration.[6] It effectively reduces muscle tone as measured by the Ashworth score and pendulum tests without causing a significant decline in muscle strength.[15][16]
Table 2: Pharmacodynamic Profile of Tizanidine
| Parameter | Value / Description | Species / Model | Source(s) |
|---|---|---|---|
| Primary Target | Alpha-2 Adrenergic Receptor | Human | [1][4] |
| Secondary Targets | Alpha-1 Adrenergic Receptor (weaker affinity), Imidazoline Receptors | Human, Rat | [1][9] |
| IC50 (Antinociception) | 48 nM | Rat (epidural administration) | [17] |
| Receptor Selectivity | Binds to imidazoline receptors with ~20x higher affinity than α2-adrenoceptors | Rat Kidney Membranes |[9][10] |
The most common dose-dependent adverse effects are related to its central nervous system depressant and cardiovascular actions, including somnolence (drowsiness), dizziness, dry mouth (xerostomia), and hypotension.[13][15][18]
Key Experimental Methodologies
The characterization of Tizanidine's pharmacological profile relies on a variety of established experimental protocols.
Receptor Binding Assays
These assays are fundamental for determining the affinity and selectivity of a ligand for its receptor.
-
Protocol Overview:
-
Tissue Preparation: A tissue source rich in the target receptor (e.g., rat spinal cord or brain) is homogenized, and the cell membranes are isolated via centrifugation.
-
Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand known to bind the receptor (e.g., [³H]-clonidine for α2-receptors) and varying concentrations of the unlabeled test compound (Tizanidine).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes on the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of Tizanidine that inhibits 50% of specific radioligand binding) is determined. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter concentrations in the extracellular fluid of specific brain or spinal cord regions in living, often freely moving, animals.
-
Protocol Overview:
-
Probe Implantation: Under anesthesia, a microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into the target region (e.g., the dorsal horn of the spinal cord).[19][20]
-
Perfusion: The probe is continuously perfused at a slow, constant rate (e.g., 1-2 µL/min) with a physiological solution, such as artificial cerebrospinal fluid (aCSF).[19]
-
Equilibration & Sampling: Following a recovery and equilibration period, extracellular molecules, including neurotransmitters like glutamate, diffuse across the membrane into the perfusate (dialysate) down their concentration gradient.[21] The dialysate is collected in timed fractions.
-
Drug Administration: Tizanidine is administered (e.g., systemically), and dialysate collection continues to measure its effect on neurotransmitter levels.
-
Analysis: The concentration of the analyte (e.g., glutamate) in the dialysate fractions is quantified using highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC).
-
Electrophysiological Assessment
In human studies, non-invasive electrophysiological techniques are used to analyze the function of specific spinal neuronal circuits and assess the effects of drugs like Tizanidine.[22]
-
Protocol Overview:
-
H-reflex (Hoffmann's reflex): This test measures the excitability of the monosynaptic stretch reflex arc. To assess presynaptic inhibition, vibratory inhibition of the H-reflex is used. A reduction in this vibratory inhibition is correlated with spasticity. Tizanidine has been shown to reinforce this presynaptic inhibition.[22][23]
-
F-wave: F-waves are used to assess motor neuron excitability. Changes in F-wave parameters after Tizanidine administration can indicate a drug effect on the alpha motor neuron pool.[23]
-
Flexor Reflexes: Polysynaptic flexor reflexes are recorded to assess the activity of spinal interneurons. Tizanidine markedly reduces these reflexes, consistent with its primary mechanism of action.[22]
-
Conclusion
Tizanidine's pharmacological profile is defined by its potent agonism at central α2-adrenergic receptors, leading to the presynaptic inhibition of excitatory pathways in the spinal cord. This targeted mechanism provides effective relief from muscle spasticity with a cardiovascular side-effect profile that is generally more favorable than older, less selective agents. Its pharmacokinetic properties, including a short half-life and extensive CYP1A2 metabolism, necessitate careful dose titration and consideration of potential drug-drug interactions. The combination of in vitro receptor binding studies, in vivo neurochemical analysis, and clinical electrophysiological assessments has provided a detailed understanding of its mechanism, efficacy, and safety, solidifying its role as a valuable therapeutic option in the management of spasticity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tizanidine: MedlinePlus Drug Information [medlineplus.gov]
- 4. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 6. Relentus | 2 mg | Tablet | রিলেনটাস ২ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. accurateclinic.com [accurateclinic.com]
- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and pharmacodynamics of tizanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. m.youtube.com [m.youtube.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Efficacy and safety of tizanidine in the treatment of spasticity in patients with spinal cord injury. North American Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | Adrenergic alpha-2 Receptor Agonists: R&D Systems [rndsystems.com]
- 18. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of tizanidine action on spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Tizanidine's Mechanism of Action: An In-depth Technical Guide to In Vitro and In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo models utilized to elucidate the mechanism of action of Tizanidine, a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: α2-Adrenergic Agonism
Tizanidine's primary therapeutic effect stems from its agonistic activity at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] These receptors are located on presynaptic terminals of spinal interneurons.[2][3] Activation of these presynaptic α2-receptors inhibits the release of excitatory amino acids, such as glutamate and aspartate, from these interneurons.[2][3][4] This reduction in excitatory neurotransmitter release leads to a decrease in the firing rate of α-motor neurons, resulting in muscle relaxation and a reduction in spasticity.[5] Pharmacologic and electrophysiologic studies have consistently shown that tizanidine is a potent, central-acting myotonolytic agent that principally affects spinal polysynaptic reflexes.[2]
In Vitro Models for Studying Tizanidine's Action
In vitro models are essential for dissecting the molecular and cellular mechanisms of Tizanidine's effects on the α2-adrenergic receptor and downstream signaling pathways.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool to determine the affinity and selectivity of Tizanidine for α2-adrenergic receptor subtypes. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled drug (Tizanidine) to determine its binding affinity (Ki).
Experimental Protocol: α2-Adrenergic Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells (e.g., HEK293, CHO) stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]clonidine or [3H]rauwolscine).
-
Increasing concentrations of unlabeled Tizanidine (for competition binding) or buffer alone (for total binding).
-
For non-specific binding determination, add a high concentration of a non-radiolabeled antagonist (e.g., yohimbine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Functional Assays: cAMP Measurement
As α2-adrenergic receptors are coupled to Gi proteins, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Cell-based assays measuring cAMP levels are therefore crucial functional readouts for Tizanidine's agonistic activity. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for this purpose.[7][8]
Experimental Protocol: HTRF cAMP Assay for Gi-Coupled Receptors
-
Cell Preparation:
-
Plate cells expressing the α2-adrenergic receptor (e.g., CHO-K1 cells) in a suitable 96- or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
-
Compound Treatment and Cell Lysis:
-
Prepare serial dilutions of Tizanidine.
-
Add the diluted Tizanidine or vehicle control to the cells.
-
To measure the inhibition of cAMP production, stimulate the cells with a known adenylyl cyclase activator, such as forskolin.[9]
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.[7]
-
Lyse the cells by adding a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[10]
-
-
Detection and Analysis:
-
Incubate the plate for 1 hour at room temperature to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.[7]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced in the cells.
-
Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.
-
Plot the cAMP concentration against the Tizanidine concentration and fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo Models for Preclinical Evaluation
In vivo models are indispensable for assessing the physiological effects of Tizanidine on spasticity, motor function, and potential side effects in a whole-organism context.
Rodent Models of Spasticity
Various rodent models are used to mimic the spasticity observed in human conditions like spinal cord injury (SCI) and multiple sclerosis. These models are crucial for evaluating the efficacy of antispastic agents like Tizanidine.
Experimental Protocol: Assessment of Tizanidine in a Rat Model of Spinal Cord Injury-Induced Spasticity
-
Induction of Spasticity:
-
Anesthetize adult Sprague-Dawley rats.
-
Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Induce a contusion or transection injury to the spinal cord.
-
Allow the animals to recover for several weeks, during which spasticity develops.
-
-
Drug Administration:
-
Administer Tizanidine or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
-
Assessment of Spasticity:
-
Modified Ashworth Scale (MAS): Manually assess muscle resistance to passive limb movement. The scale typically ranges from 0 (no increase in muscle tone) to 4 (limb rigid in flexion or extension).
-
Electromyography (EMG) and H-reflex:
-
Place recording electrodes on the target muscle (e.g., gastrocnemius) and stimulating electrodes over the corresponding nerve (e.g., tibial nerve).[11][12]
-
Deliver electrical stimuli to the nerve and record the M-wave (direct muscle response) and H-reflex (monosynaptic reflex response).[13]
-
An increased H/M ratio is indicative of heightened motoneuron excitability and spasticity. Tizanidine is expected to reduce this ratio.
-
-
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the spinal cord of freely moving animals, providing direct evidence of Tizanidine's effect on neurotransmitter release.[14][15]
Experimental Protocol: In Vivo Microdialysis for Measuring Amino Acid Neurotransmitters in the Rat Spinal Cord
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the dorsal horn of the spinal cord.
-
Secure the probe with dental cement and allow the animal to recover.
-
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[16]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
After a baseline collection period, administer Tizanidine and continue collecting samples.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for the concentrations of excitatory amino acids (glutamate, aspartate) using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[16]
-
A significant decrease in the extracellular levels of these neurotransmitters following Tizanidine administration would confirm its mechanism of action.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of Tizanidine.
Table 1: Efficacy of Tizanidine in Human Clinical Trials for Spasticity
| Study Population | N | Tizanidine Dosage | Duration | Primary Outcome Measure | Results |
| Chronic Stroke | 47 | Titrated up to 36 mg/day | 16 weeks | Total Upper Extremity Modified Ashworth Scale (MAS) Score | Decrease of 2.80 ± 0.47 (p<0.0001) from baseline.[17][18][19] |
| Multiple Sclerosis | 111 | Titrated up to 36 mg/day | 13 weeks | Patient Diaries of Spasms and Clonus | Significant reduction compared to placebo.[20] |
| Spinal Cord Injury | 124 | Titrated up to 36 mg/day | Not specified | Muscle Tone (Ashworth Scale) | Significantly reduced (p=0.0001) compared to placebo.[21] |
Table 2: Comparative Efficacy of Tizanidine and Baclofen
| Study Population | Comparison | Outcome |
| Multiple Sclerosis | Tizanidine vs. Baclofen | Both drugs showed comparable efficacy in reducing muscle tone and spasms. Tizanidine was associated with less subjective muscle weakness.[22][23] |
| Cerebral Palsy | Tizanidine vs. Baclofen | Tizanidine demonstrated superior efficacy in reducing muscle tone and improving joint angles with fewer adverse effects.[24][25] |
Signaling Pathways and Experimental Workflows
Tizanidine's Signaling Pathway
Tizanidine, as an α2-adrenergic receptor agonist, activates a Gi-protein coupled signaling cascade. The binding of Tizanidine to the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in decreased production of cAMP. This reduction in cAMP levels modulates the activity of downstream effectors, ultimately leading to the inhibition of excitatory neurotransmitter release.[6]
Figure 1. Tizanidine's α2-adrenergic signaling cascade.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a general workflow for assessing the efficacy of a potential antispastic agent like Tizanidine, from initial in vitro screening to in vivo validation.
Figure 2. General experimental workflow for Tizanidine.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | Tizanidine in Spasticity: Pharmacology and Therapeutic Applications [jaypeedigital.com]
- 4. Co-release of glutamate and aspartate from cholinergic and GABAergic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Terminal H-reflex Measurements in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. Terminal H-reflex Measurements in Mice [jove.com]
- 14. In vivo studies on NMDA-evoked release of amino acids in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 16. In vivo microdialysis of amino acid neurotransmitters in the hippocampus in amygdaloid kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Open-label dose-titration safety and efficacy study of tizanidine hydrochloride in the treatment of spasticity associated with chronic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tizanidine treatment of spasticity caused by multiple sclerosis: results of a double-blind, placebo-controlled trial. US Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of tizanidine in the treatment of spasticity in patients with spinal cord injury. North American Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Tizanidine versus baclofen in the treatment of spasticity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of Baclofen and Tizanidine in Reducing Spasticity in Cerebral Palsy: A Randomized Control Trial [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizanidine, a centrally acting α2-adrenergic agonist, is well-established for the management of spasticity. However, a growing body of early-stage research is exploring its therapeutic potential in a range of non-spasticity related conditions, primarily driven by its antinociceptive properties. This technical guide synthesizes the current preclinical and clinical evidence for these emerging applications, with a focus on neuropathic pain, chronic headaches, and fibromyalgia. It provides a detailed overview of the underlying mechanisms of action, experimental protocols from key studies, and quantitative outcomes to support further investigation and drug development efforts in this area.
Mechanism of Action in Analgesia
Tizanidine's analgesic effects are primarily attributed to its agonistic activity at α2-adrenergic receptors in the central nervous system.[1] This leads to a presynaptic inhibition of the release of excitatory neurotransmitters, such as glutamate and aspartate, from spinal interneurons.[2][3] By reducing the excitability of spinal cord neurons, tizanidine dampens the transmission of nociceptive signals.
Recent preclinical evidence has elucidated a more specific molecular pathway involved in tizanidine's anti-nociceptive effects in neuropathic pain. Studies in a spared nerve injury (SNI) rat model have demonstrated that tizanidine inhibits the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway in the spinal cord.[4][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), which are key mediators of neuropathic pain.[4]
Beyond its primary α2-adrenergic activity, tizanidine also exhibits affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.[2]
Preclinical Research: Neuropathic Pain
Experimental Protocol: Spared Nerve Injury (SNI) Rat Model
A key preclinical model used to evaluate the efficacy of tizanidine in neuropathic pain is the spared nerve injury (SNI) model in rats.[4][6][7][8]
Objective: To induce a persistent and reproducible state of neuropathic pain to assess the anti-nociceptive effects of tizanidine.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of a ketamine/xylazine mixture.[8]
-
Surgical Procedure:
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[8]
-
The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned distal to the ligation, removing a small fragment of the distal nerve stump.[8]
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.[8]
-
The muscle and skin are then closed in layers.
-
-
Sham Control: A sham surgery group undergoes the same procedure, including exposure of the sciatic nerve, but without any nerve ligation or transection.[4]
-
Drug Administration: Tizanidine or vehicle (saline) is administered, often via intrathecal injection, for a specified number of consecutive days following the SNI surgery.[4]
-
Behavioral Assessments:
-
Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments is measured. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.[4]
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source is assessed. A shorter withdrawal latency indicates thermal hyperalgesia.[4]
-
-
Biochemical Analysis: At the end of the study period, spinal cord tissue (specifically the dorsal horns) is collected for analysis of protein levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and components of the TLR4/NF-κB signaling pathway using techniques such as Western blotting and ELISA.[4]
Signaling Pathway in Neuropathic Pain
The following diagram illustrates the proposed signaling pathway through which tizanidine exerts its anti-nociceptive effects in the context of neuropathic pain, based on findings from the SNI model.[4][5]
Clinical Research in Non-Spasticity Related Pain Conditions
Neuropathic Pain
An open-label study investigated the efficacy and tolerability of tizanidine in patients with neuropathic pain.[9][10][11]
Experimental Protocol:
Quantitative Data:
| Outcome Measure | Baseline | Week 8 | p-value |
| Mean Average Weekly Pain Score | 6.9 | 5.2 | ≤ 0.01 |
| Patients Reporting Improved or Much Improved Pain Relief | - | 68% | - |
| Mean Effective/Maximum Tolerated Dose | - | 23 mg/day (range 6-36) | - |
Data from Semenchuk & Sherman, 2000.[9][10][11][12]
Chronic Daily Headache
A double-blind, placebo-controlled, multicenter study evaluated tizanidine as a prophylactic treatment for chronic daily headache, including migraine and tension-type headache.[13][14]
Experimental Protocol:
-
Study Design: Double-blind, placebo-controlled, randomized trial.[13]
-
Patient Population: 134 patients with chronic daily headache (fulfilling selection criteria after a 4-week placebo baseline).[13]
-
Dosing Regimen: Tizanidine was slowly titrated over 4 weeks to a maximum of 24 mg/day or the maximum tolerated dose (mean dose of 18 mg/day), administered in three divided doses.[14]
-
Primary Endpoint: Overall headache index (headache days × average intensity × duration in hours / 28 days).[14]
Quantitative Data:
| Outcome Measure | Tizanidine Group | Placebo Group | p-value |
| Mean % Improvement (last 4 weeks) | |||
| Headache Index | 54% | 19% | 0.0144 |
| Severe Headache Days | 55% | 21% | 0.0331 |
| Headache Duration | 35% | 19% | 0.0142 |
| Peak Headache Intensity | 35% | 20% | 0.0106 |
| Average Headache Intensity | 33% | 20% | 0.0281 |
| Absolute Reduction | |||
| Overall Headache Index | Superior to placebo | - | 0.0025 |
| Mean Headache Days per Week | Superior to placebo | - | 0.0193 |
Data from Saper et al., 2002.[13][14][15]
An earlier open-label dose-titration study also provided preliminary support for tizanidine's efficacy in chronic daily headache.[15][16]
Quantitative Data (Open-Label Study):
| Outcome Measure | Baseline | Weeks 9-12 | p-value |
| Overall Headache Frequency (days/month) | 22.83 | 15.83 | < 0.00001 |
| Severe Headache Frequency (days/month) | 7.52 | 3.58 | < 0.000035 |
| Average Headache Intensity (1-5 scale) | 1.83 | 1.07 | < 0.00001 |
| Peak Headache Intensity (1-5 scale) | 2.37 | 1.40 | < 0.00001 |
| Mean Headache Duration (hours) | 6.96 | 4.00 | < 0.00001 |
Data from Saper et al., 1998.[15][16]
Fibromyalgia
An open-label clinical trial assessed the potential efficacy of tizanidine in patients with fibromyalgia syndrome.[17]
Experimental Protocol:
-
Study Design: Open-label, single-center, dose-finding study.[17][18]
-
Patient Population: 46 adult patients with fibromyalgia syndrome.[17]
-
Dosing Regimen: Initial daily dose of 2 mg, which could be increased up to 12 mg/day over a 14-week period if a therapeutic response was not observed at lower doses.[17]
-
Outcome Measures: Symptom scores for global assessment, pain, sleep, fatigue, and the number of tender points.[17]
Quantitative Data:
| Outcome Measure | Result at 7 Weeks | Result at 14 Weeks |
| Global Assessment | Significant Improvement | Not specified |
| Pain | Significant Improvement | Not specified |
| Sleep | Significant Improvement | Not specified |
| Fatigue | Significant Improvement | Significant Improvement |
| Number of Tender Points | Significant Improvement | Significant Improvement |
| Patient Discontinuation | ||
| All Causes | 34.8% (16 patients) | 43.5% |
| Due to Adverse Events | 15.2% (7 patients) | 17.4% |
Data from McLain, 2002.[17]
Summary and Future Directions
The early-stage research on tizanidine for non-spasticity related conditions, particularly neuropathic pain, chronic daily headache, and fibromyalgia, is promising. The preclinical data provides a strong mechanistic rationale for its analgesic effects through the modulation of the TLR4/NF-κB signaling pathway. Clinical studies, although some are open-label and with small sample sizes, consistently suggest a benefit in reducing pain and improving related symptoms in these patient populations.
For drug development professionals, these findings highlight several key opportunities:
-
Further Elucidation of Mechanism: While the role of the α2-adrenergic and TLR4/NF-κB pathways is emerging, further research is needed to fully understand the contribution of imidazoline receptors and other potential targets to tizanidine's analgesic effects.
-
Larger, Controlled Clinical Trials: To confirm the efficacy and safety of tizanidine in these non-spasticity indications, larger, well-designed, randomized, placebo-controlled trials are warranted.
-
Dose-Optimization Studies: The optimal dosing of tizanidine for different pain conditions needs to be established, balancing efficacy with its known side effects such as somnolence and dizziness.
-
Biomarker Development: Identifying biomarkers that predict response to tizanidine in specific pain populations could enable a more personalized medicine approach.
References
- 1. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tizanidine (Chapter 94) - The Essence of Analgesia and Analgesics [cambridge.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdbneuro.com [mdbneuro.com]
- 7. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of tizanidine in neuropathic pain: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. dovepress.com [dovepress.com]
- 13. Chronic daily headache prophylaxis with tizanidine: a double-blind, placebo-controlled, multicenter outcome study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An open-label dose-titration study of the efficacy and tolerability of tizanidine hydrochloride tablets in the prophylaxis of chronic daily headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. academic.oup.com [academic.oup.com]
Methodological & Application
Development and Validation of a Bioanalytical LC-MS/MS Method for the Quantification of Tizanidine in Human Plasma
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tizanidine is a centrally acting α2-adrenergic agonist used for the management of spasticity.[1] Accurate and reliable quantification of tizanidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2][3] This document provides a detailed protocol for a sensitive and robust bioanalytical method for the determination of tizanidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is developed and validated based on the International Council for Harmonisation (ICH) M10 guidelines.[1][4]
Method Summary
This method employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.[1][2] Multiple Reaction Monitoring (MRM) is utilized for selective and sensitive quantification of tizanidine.[1]
Experimental Protocols
1. Materials and Reagents
-
Tizanidine Hydrochloride reference standard (Sigma-Aldrich)
-
Amlodipine Besylate (Internal Standard, IS) (Sigma-Aldrich)[4]
-
HPLC grade Methanol (Fisher Scientific)[4]
-
HPLC grade Acetonitrile (Fisher Scientific)[4]
-
Formic Acid (Sigma-Aldrich)[4]
-
Ammonium Formate (Sigma-Aldrich)[4]
-
Ethyl Acetate (Fisher Scientific)[4]
-
Human Plasma (K2EDTA)
-
Milli-Q Water
2. Instrumentation
-
LC-MS/MS System: Agilent 1200 Infinity LC system coupled with an Agilent 6460 Triple Quadrupole Mass Spectrometer.[4]
-
Analytical Column: ZORBAX Eclipse Plus C18 column (4.6 × 50 mm, 1.8 μm particle size).[4]
3. Preparation of Solutions
-
Standard Stock Solutions: Prepare stock solutions of Tizanidine and Amlodipine Besylate (IS) at a concentration of 1 mg/mL in methanol.[4]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.[1] QC samples are typically prepared at low, medium, and high concentration levels.[1]
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[1]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]
5. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized chromatographic and mass spectrometric parameters.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (4.6 × 50 mm, 1.8 μm)[4] |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid (55:45, v/v)[5] |
| Flow Rate | 0.8 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 min[2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| MRM Transitions | Tizanidine: m/z 254.1 → 44.1[1][5] Amlodipine (IS): m/z 409.2 → 239.2[1] |
| Capillary Voltage | 4000 V[1] |
| Cone Voltage | Tizanidine: 35 V, Amlodipine: 20 V[1] |
| Source Temperature | 120°C[1] |
| Desolvation Temperature | 400°C[1] |
| Desolvation Gas Flow | 800 L/h[1] |
| Collision Energy | Tizanidine: 20 eV, Amlodipine: 20 eV[1] |
Method Validation Summary
The method was validated according to the ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Quantitative Validation Data Summary
| Validation Parameter | Result |
| Linearity Range | 50 - 5000 pg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[2] |
| Intra-day Precision (%RSD) | < 15%[1] |
| Inter-day Precision (%RSD) | < 15%[1] |
| Accuracy (% Bias) | Within ±15% of nominal concentrations[1] |
| Recovery | > 85% for both Tizanidine and IS[1] |
| Matrix Effect | < 15% variability[1] |
| Stability | Stable under various storage and handling conditions |
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Tizanidine in human plasma.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of tizanidine in human plasma. The method has been successfully validated and is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies.[1][2] The provided protocol offers a reliable and reproducible approach for the bioanalysis of tizanidine.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 4. View of Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]
- 5. LC-MS/MS determination of tizanidine in human plasma: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated UPLC Method for Impurity Profiling of Tizanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, sensitive, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Tizanidine Hydrochloride. The method is capable of separating and quantifying known process-related impurities and potential degradation products, ensuring the quality, safety, and efficacy of the drug substance and its formulated products. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This document provides detailed experimental protocols, data presentation in tabular format for easy interpretation, and a visual workflow to guide researchers in implementing this method for routine quality control and stability monitoring.
Introduction
This compound, a centrally acting α2-adrenergic agonist, is widely used as a muscle relaxant.[1] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its safety and efficacy. Therefore, a reliable analytical method for the identification and quantification of these impurities is crucial for regulatory compliance and patient safety.[2] This application note describes a validated UPLC method that offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and higher sensitivity, making it ideal for the stringent requirements of pharmaceutical quality control.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard and impurity standards (e.g., Tizanidine Related Compound A, B, C, etc.) were sourced from a certified vendor.[1][5]
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Ethylene Bridged Hybrid (BEH) C8 or C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 20mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 11 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 60°C[3] |
| Injection Volume | 2 µL[3] |
| Detection | 230 nm[3] |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).[3]
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known tizanidine impurities at a suitable concentration (e.g., 0.0015 mg/mL each) in the diluent.
-
Spiked Sample Solution: Prepare a solution of this compound (0.5 mg/mL) spiked with the impurity stock solution to achieve a final impurity concentration at the reporting threshold (e.g., 0.1%).
Method Validation Protocol
The developed UPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:[6][7][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This was evaluated by injecting the diluent, placebo, and spiked samples to check for any interference at the retention time of tizanidine and its impurities. Forced degradation studies were also performed to demonstrate the separation of degradation products from the main peak.
-
Linearity: The linearity of the method was established by analyzing a series of solutions containing the impurities at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit. The correlation coefficient (r²) of the calibration curve was determined.[7][9]
-
Accuracy: The accuracy was determined by analyzing spiked samples at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The percentage recovery of each impurity was calculated.[3][7]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a spiked sample at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Evaluated by analyzing the same sample on different days, by different analysts, and using different equipment. The relative standard deviation (%RSD) was calculated for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for each impurity were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted solutions.[3][4]
-
Robustness: The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). The system suitability parameters were monitored after each change.[3]
Forced Degradation Studies Protocol
Forced degradation studies were conducted on this compound to demonstrate the stability-indicating nature of the method. The drug substance was subjected to the following stress conditions as per ICH guidelines:[4][9][10]
-
Acid Hydrolysis: 0.1N HCl at 80°C for 60 minutes.[9]
-
Base Hydrolysis: 0.1N NaOH at 80°C for 60 minutes.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[10]
-
Thermal Degradation: Dry heat at 105°C for 1 hour.[11]
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours).[11]
Results and Discussion
The developed UPLC method successfully separated all known impurities from Tizanidine and from each other within a short run time of 15 minutes. The method demonstrated excellent performance characteristics during validation.
Quantitative Data Summary
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Tizanidine) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Tizanidine) | ≥ 2000 | > 5000 |
| Resolution (Critical Pair) | ≥ 2.0 | > 3.0 |
| %RSD of 6 Injections | ≤ 2.0% | < 1.0% |
Table 3: Linearity, LOD, and LOQ Data for Tizanidine Impurities
| Impurity | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.05 - 2.25 | > 0.999 | 0.015 | 0.05 |
| Impurity B | 0.05 - 2.25 | > 0.999 | 0.018 | 0.055 |
| Impurity C | 0.04 - 2.10 | > 0.999 | 0.012 | 0.04 |
| Impurity D | 0.06 - 2.40 | > 0.999 | 0.020 | 0.06 |
| Impurity E | 0.05 - 2.25 | > 0.999 | 0.016 | 0.05 |
| Impurity F | 0.05 - 2.25 | > 0.999 | 0.017 | 0.05 |
Table 4: Accuracy (Recovery) Data for Tizanidine Impurities
| Impurity | Spiked Level | % Recovery (Mean ± SD, n=3) |
| Impurity A | 50% | 98.5 ± 1.2 |
| 100% | 101.2 ± 0.8 | |
| 150% | 99.8 ± 1.5 | |
| Impurity B | 50% | 99.1 ± 1.4 |
| 100% | 100.5 ± 0.9 | |
| 150% | 101.0 ± 1.1 |
Note: Similar accuracy data was obtained for all other known impurities, with recoveries well within the acceptable range of 85-115%.[3][4]
Table 5: Precision (%RSD) Data for Tizanidine Impurities
| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Impurity A | < 1.0% | < 1.5% |
| Impurity B | < 1.0% | < 1.5% |
| Impurity C | < 1.2% | < 1.8% |
| Impurity D | < 0.9% | < 1.4% |
| Impurity E | < 1.1% | < 1.6% |
| Impurity F | < 1.0% | < 1.5% |
The forced degradation studies showed that Tizanidine is susceptible to degradation under acidic, basic, and oxidative conditions, with minimal degradation observed under thermal and photolytic stress. The method was able to resolve all degradation products from the parent drug peak, confirming its stability-indicating nature.
Visualizations
Caption: Workflow for UPLC Method Development and Validation.
Conclusion
The validated UPLC method described in this application note is rapid, sensitive, precise, and accurate for the determination of impurities in this compound. The method is stability-indicating and can be effectively implemented for routine quality control analysis and for monitoring the stability of Tizanidine in bulk drug and pharmaceutical formulations. The comprehensive validation ensures that the method is reliable and meets the stringent requirements of regulatory agencies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Isolation and Characterization of a Process Impurity in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 10. Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Tizanidine's Molecular Targets Through Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of Tizanidine's interactions with its primary molecular targets: the alpha-2 adrenergic (α2-AR) and imidazoline (I-R) receptors. The following sections detail the principles of relevant assays, provide step-by-step protocols, and present quantitative data for Tizanidine.
Introduction to Tizanidine's Molecular Targets
Tizanidine is a centrally acting muscle relaxant whose pharmacological effects are primarily attributed to its agonist activity at α2-adrenergic receptors.[1] This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, contributing to its therapeutic effects. Additionally, Tizanidine exhibits a notable affinity for imidazoline receptors, particularly the I1 subtype.[2][3] The signaling pathways associated with I1-imidazoline receptors are less characterized than those of α2-ARs but are known to involve pathways independent of cAMP, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5][6]
Data Presentation: Tizanidine's Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of Tizanidine for its primary molecular targets as determined by various in vitro cell-based assays.
| Target Receptor | Assay Type | Cell Line | Radioligand/Stimulant | Parameter | Value | Reference |
| Alpha-2 Adrenergic Receptor | Radioligand Binding | Rat Kidney Membranes | [3H]-p-aminoclonidine | Ki | ~138 nM | [2][7] |
| Imidazoline Receptor | Radioligand Binding | Rat Kidney Membranes | [3H]-p-aminoclonidine | Ki | ~6.9 nM | [2][7] |
| Alpha-2 Adrenergic Receptor | Functional (cAMP Inhibition) | CHO cells expressing α2A-AR | Forskolin | IC50 | Not explicitly found | N/A |
| Imidazoline I1 Receptor | Radioligand Binding | Human Platelet Membranes | [125I]p-iodoclonidine | Ki (High Affinity) | Selective, but specific value not provided | [3] |
Note: The available quantitative data for Tizanidine in specific cell-based functional assays is limited in the public domain. The provided values are derived from membrane binding assays, which are foundational for cell-based assay development.
Mandatory Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Cascade.
Caption: Imidazoline I1 Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Caption: ERK1/2 Phosphorylation Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic and Imidazoline Receptors
Principle: This assay measures the affinity of a test compound (Tizanidine) for a specific receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor or I1-imidazoline receptor.
-
Radioligand: [3H]-Clonidine or [125I]-p-iodoclonidine.
-
Non-labeled Ligand: Tizanidine hydrochloride.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Reagents: Scintillation cocktail, protein assay reagent (e.g., BCA).
-
Equipment: Cell culture supplies, refrigerated centrifuge, cell harvester, scintillation counter, 96-well plates.
Protocol:
-
Membrane Preparation:
-
Culture cells to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of radioligand at a final concentration close to its Kd.
-
50 µL of Tizanidine at various concentrations (e.g., 10-10 M to 10-5 M) or buffer for total binding.
-
For non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 10 µM phentolamine).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Tizanidine concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Inhibition for α2-Adrenergic Receptors
Principle: Activation of the Gαi-coupled α2-adrenergic receptor by an agonist like Tizanidine inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This assay measures the ability of Tizanidine to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor.
-
Reagents: Forskolin, this compound, 3-isobutyl-1-methylxanthine (IBMX), cell lysis buffer.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Equipment: Cell culture supplies, incubator, plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15-30 minutes at 37°C.
-
Add Tizanidine at various concentrations to the wells.
-
Immediately add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the cAMP detection kit.
-
Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Tizanidine concentration.
-
Determine the IC50 value from the dose-response curve.
-
Functional Assay: ERK1/2 Phosphorylation
Principle: Both α2-adrenergic and I1-imidazoline receptors can activate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2. This assay quantifies the level of phosphorylated ERK1/2 (p-ERK) as a measure of receptor activation.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor or I1-imidazoline receptor.
-
Reagents: this compound, cell lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection System: Western blotting apparatus and reagents, or an ELISA-based p-ERK detection kit.
-
Equipment: Cell culture supplies, incubator, plate reader or imaging system.
Protocol:
-
Cell Culture and Starvation:
-
Seed cells in 6-well or 12-well plates.
-
Once the cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 4-16 hours to reduce basal levels of p-ERK.
-
-
Tizanidine Treatment:
-
Treat the serum-starved cells with various concentrations of Tizanidine for different time points (e.g., 5, 10, 15, 30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
p-ERK Quantification (Western Blotting):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
-
p-ERK Quantification (ELISA):
-
Use a commercially available p-ERK ELISA kit and follow the manufacturer's instructions.
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities using densitometry.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the fold increase in p-ERK over the basal level against the logarithm of the Tizanidine concentration.
-
Determine the EC50 value from the dose-response curve.
-
These detailed protocols provide a robust framework for investigating the molecular pharmacology of Tizanidine. Researchers can adapt these methods to their specific experimental needs to further elucidate the intricate mechanisms of this clinically important drug.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tizanidine's Interaction with Ion Channels: An Electrophysiological Perspective
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Tizanidine is a centrally acting α2-adrenergic receptor agonist widely prescribed as a muscle relaxant for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1][2] While its primary mechanism of action involves the modulation of spinal polysynaptic reflexes, understanding its off-target effects, particularly on ion channels, is crucial for a comprehensive safety and efficacy profile.[3] This document provides detailed application notes and protocols for studying the effects of Tizanidine on various ion channels using patch-clamp electrophysiology, with a focus on cardiac potassium channels for which public data is available.
Data Presentation: Tizanidine's Effect on Ion Channels
Currently, published patch-clamp electrophysiology data predominantly details the interaction of Tizanidine with specific cardiac potassium channels. The following table summarizes the available quantitative data.
| Ion Channel | Subtype | Cell Line | Tizanidine Concentration | Effect | Reference |
| Potassium Channel | hERG (IKr) | HEK293 | >100 µmol/L | Estimated IC50 | [4] |
| Potassium Channel | IKs | CHO (co-transfected with KCNQ1+KCNE1) | 1 µmol/L | 5.23% ± 4.54% inhibition | [4] |
Note: There is a notable absence of publicly available patch-clamp data on the effects of Tizanidine on other major ion channel families, such as voltage-gated sodium (Nav) and calcium (Cav) channels. Further research is warranted to elucidate the complete ion channel interaction profile of Tizanidine.
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of Tizanidine on hERG potassium channels using whole-cell patch-clamp electrophysiology, based on established protocols.[4][5][6]
Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents in HEK293 Cells
1. Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days and plate onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Tizanidine Stock Solution: Prepare a 100 mM stock solution of Tizanidine hydrochloride in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) using gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
4. Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current. Repeat this protocol at a frequency of 0.05 Hz.
-
Record baseline currents for at least 5 minutes.
-
Apply different concentrations of Tizanidine (e.g., 0.1, 1, 10, 100 µmol/L) cumulatively by adding them to the perfusion solution.
-
Record the steady-state effect of each concentration for at least 5 minutes.
5. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the tail current amplitude in the presence of Tizanidine to the baseline amplitude.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of Tizanidine's known primary action and a typical experimental workflow for patch-clamp analysis.
Caption: Tizanidine's primary mechanism of action.
Caption: General workflow for patch-clamp experiments.
Future Directions and Considerations
The current data on Tizanidine's direct interaction with ion channels is limited. To build a comprehensive understanding, future research should focus on:
-
Screening against a broader panel of ion channels: Investigating the effects of Tizanidine on various voltage-gated sodium (Nav1.1-1.9) and calcium (Cav1.x, Cav2.x, Cav3.x) channels is essential, as these play critical roles in neuronal excitability and cardiovascular function.
-
Exploring state-dependent block: For any identified interactions, it is important to characterize whether Tizanidine exhibits state-dependent binding (resting, open, or inactivated states of the channel).
-
Investigating indirect modulation: As an α2-adrenergic agonist, Tizanidine could indirectly modulate ion channel function through G-protein coupled signaling pathways. Studies exploring these potential indirect effects are also warranted.
These investigations will provide a more complete picture of Tizanidine's pharmacological profile, aiding in the prediction of potential side effects and the identification of new therapeutic opportunities.
References
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of tizanidine, a centrally acting muscle relaxant, on motor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tizanidine (Zanaflex): a muscle relaxant that may prolong the QT interval by blocking IKr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Tizanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Tizanidine Hydrochloride. This information is crucial for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies for new drug applications.
Introduction
This compound is a centrally acting α2-adrenergic agonist used as a muscle relaxant. To ensure its efficacy and safety, a thorough understanding of its stability profile is essential. Forced degradation studies, also known as stress testing, are a critical component of the drug development process. These studies involve subjecting the drug substance to various stress conditions, exceeding those of accelerated stability testing, to identify potential degradation products and establish degradation pathways. This information is instrumental in developing robust, specific, and accurate stability-indicating analytical methods.
Summary of Forced Degradation Conditions and Analytical Techniques
Forced degradation of this compound is typically investigated under five main stress conditions as per the International Council for Harmonisation (ICH) guidelines: acidic, alkaline, oxidative, thermal, and photolytic. The primary analytical technique for separating and quantifying this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), owing to their high resolution and sensitivity.
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C - 80°C | 6 - 8 hours |
| Alkaline Hydrolysis | 0.5N - 1N NaOH | 70°C - 80°C | 5 minutes - 8 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature - 80°C | 3 - 4 hours |
| Thermal Degradation | Dry Heat | 120°C | 24 hours |
| Photolytic Degradation | UV-C Light (254 nm) | Ambient | 7 days |
| Photolytic Degradation | Visible Light | 1.2 million lux hours | - |
| Humidity | 90% RH | 25°C | 7 days |
Table 2: Summary of Quantitative Degradation Data for this compound
| Stress Condition | Reagent/Condition | % Degradation | Reference |
| Alkaline Hydrolysis | 0.5N NaOH, 70°C, 5 min | 0.03% | |
| Thermal Degradation | 120°C, 24 hours | 0.06% | |
| Oxidative Degradation | 3% H₂O₂, 100°C, 4 hours | Significant | |
| Photolytic Degradation | UV-C Light, 7 days | ~55.16% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) and make up the volume.
-
Working Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Forced Degradation Protocols
-
To 1 mL of the this compound stock solution (1000 µg/mL) in a suitable flask, add 1 mL of 1N Hydrochloric Acid (HCl).
-
Reflux the mixture at 60-80°C for 6-8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N Sodium Hydroxide (NaOH).
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Inject the sample into the HPLC/UPLC system.
-
To 1 mL of the this compound stock solution (1000 µg/mL) in a suitable flask, add 1 mL of 0.5N or 1N Sodium Hydroxide (NaOH).
-
Reflux the mixture at 70-80°C for a period ranging from 5 minutes to 8 hours. Due to the potential for rapid degradation, initial trials with shorter durations are recommended.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N Hydrochloric Acid (HCl).
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Inject the sample into the HPLC/UPLC system.
-
To 1 mL of the this compound stock solution (1000 µg/mL) in a suitable flask, add 1 mL of 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature or heat at up to 80°C for 3-4 hours.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Inject the sample into the HPLC/UPLC system.
-
Place the solid this compound powder in a petri dish and expose it to dry heat in an oven at 120°C for 24 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a concentration of approximately 100 µg/mL.
-
Inject the sample into the HPLC/UPLC system.
-
Prepare a solution of this compound in a suitable solvent (e.g., water or mobile phase) at a concentration of 1000 µg/mL.
-
Expose the solution in a transparent container to UV-C light (254 nm) for 7 days. A control sample should be kept in the dark under the same conditions.
-
Separately, expose the solid drug powder to visible light to achieve an exposure of 1.2 million lux hours.
-
After exposure, dilute the solution (if applicable) to a final concentration of approximately 100 µg/mL with the mobile phase. For the solid sample, prepare a solution of 100 µg/mL.
-
Inject the samples into the HPLC/UPLC system.
Stability-Indicating HPLC Method
A robust stability-indicating method should be able to separate the parent drug from all its degradation products. The following is a representative HPLC method that can be used as a starting point and optimized as needed.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies of this compound.
This compound Degradation Pathways
Caption: Proposed degradation pathways of this compound under various stress conditions.
Characterization of Degradation Products
The identification and characterization of significant degradation products are crucial. Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose.
-
Oxidative Degradation: One study reported an oxidative degradation product with molecular ion peaks at m/z 185 and 187, suggesting the presence of a chlorine atom.
-
Photolytic Degradation: Under UV-C light, five major degradation products have been detected with m/z values of 236, 268, 184, 186, and 216. Further studies are required to elucidate their exact structures.
Conclusion
The provided application notes and protocols offer a framework for conducting forced degradation studies on this compound. These studies are indispensable for understanding the drug's intrinsic stability, identifying potential degradants, and developing a validated stability-indicating analytical method. The successful execution of these protocols will contribute to ensuring the quality, safety, and efficacy of this compound formulations. It is important to note that the specific conditions may require optimization based on the formulation and analytical instrumentation used.
Preparation of Tizanidine Hydrochloride Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizanidine Hydrochloride is a centrally acting α2-adrenergic receptor agonist widely recognized for its clinical use as a muscle relaxant.[1] In the realm of in vitro research, it serves as a valuable tool for investigating the α2-adrenergic signaling pathway, studying its effects on various cell types, and exploring potential therapeutic applications beyond muscle spasticity, including oncology and neuropathic pain.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a variety of in vitro experimental settings.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder.[4] Its solubility is a critical factor in the preparation of stock solutions for in vitro studies. It is soluble in aqueous solutions and dimethyl sulfoxide (DMSO), but insoluble in ethanol.[5] The solubility of this compound in water decreases as the pH increases.[4]
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 290.17 g/mol | [5] |
| Solubility in Water | 15 mg/mL (51.69 mM) | [5] |
| Solubility in DMSO | 10 mg/mL (34.46 mM) | [6][7] |
| Powder Storage | 3 years at -20°C | [6] |
| Stock Solution Storage (in solvent) | 1 year at -80°C; 1 month at -20°C | [6] |
| Effective Concentration (Cell Proliferation Assay) | 2 µM, 10 µM, 50 µM |
Experimental Protocols
Preparation of Stock Solutions
1. Aqueous Stock Solution (e.g., 10 mM)
-
Materials: this compound powder, sterile distilled water or phosphate-buffered saline (PBS).
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 2.90 mg of this compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile distilled water or PBS.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
2. DMSO Stock Solution (e.g., 10 mM)
-
Materials: this compound powder, fresh, anhydrous DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 2.90 mg of this compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the desired volume of fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[6][7]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes and store at -20°C or -80°C.[6] It is generally not necessary to sterile-filter DMSO stock solutions if handled under sterile conditions.
-
Cell-Based Assay: Cell Proliferation (CCK-8 Assay)
This protocol is adapted from a study investigating the cytotoxic effects of this compound on osteosarcoma cells.
-
Cell Lines: U2 OS (human osteosarcoma), A549 (human lung carcinoma).
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium appropriate for the cell line.
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, MTS).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve final concentrations of 2 µM, 10 µM, and 50 µM. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 1.5 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Receptor Binding Assay (Competitive Binding)
This is a representative protocol for a competitive binding assay to determine the affinity of this compound for α2-adrenergic receptors, adapted from general protocols for GPCRs.
-
Materials:
-
Cell membranes or tissue homogenates expressing α2-adrenergic receptors (e.g., from transfected cell lines, brain tissue, or platelets).[8]
-
Radiolabeled antagonist for α2-adrenergic receptors (e.g., [3H]-Yohimbine).[8]
-
Unlabeled this compound for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in the binding buffer.
-
In assay tubes, combine the cell membranes (e.g., 50-100 µg of protein), a fixed concentration of the radiolabeled antagonist (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
For determining non-specific binding, a separate set of tubes should contain the cell membranes, radioligand, and a high concentration of an unlabeled α2-adrenergic antagonist (e.g., 10 µM phentolamine).
-
For total binding, another set of tubes should contain the cell membranes and the radioligand only.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be calculated and used to determine its binding affinity (Ki).
-
Mandatory Visualizations
Caption: Workflow for Tizanidine HCl solution preparation and use in a cell-based assay.
Caption: Tizanidine HCl's α2-adrenergic receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. SH-SY5Y Cells - Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue slices in radioligand binding assays: studies in brain, pineal and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Tizanidine in Preclinical Neuropathic Pain Research
Tizanidine is a centrally acting alpha-2 adrenergic receptor (α2-AR) agonist, structurally related to clonidine, that is FDA-approved for the management of spasticity.[1] Its primary mechanism involves enhancing the presynaptic inhibition of motor neurons, primarily at the spinal cord level, by reducing the release of excitatory amino acids such as glutamate and aspartate.[1][2] Beyond its myorelaxant properties, a growing body of preclinical evidence supports the analgesic potential of tizanidine in animal models of neuropathic pain.[3][4] These studies highlight its utility as a research tool and a potential therapeutic agent for debilitating neuropathic pain conditions.
The anti-nociceptive effects of tizanidine in neuropathic pain are largely attributed to its action on α2-ARs in the spinal cord.[3][5][6] Research indicates that tizanidine can attenuate key symptoms of neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[3][7] A significant molecular mechanism underlying this effect involves the inhibition of neuroinflammation. Specifically, studies have demonstrated that tizanidine can suppress the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway.[3][4][8] This action leads to a downstream reduction in the production and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in the spinal cord, thereby alleviating pain hypersensitivity.[3][4][5][6]
Animal studies have successfully employed various models of peripheral neuropathy to investigate tizanidine's efficacy, including the Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models.[3][7][9] The route of administration in these studies is often intrathecal to target the spinal mechanisms directly, though systemic administration has also been shown to be effective.[7] The data generated from these preclinical models provide a strong rationale for the further investigation of tizanidine as a non-opioid analgesic for neuropathic pain management.
Data Summary
Table 1: Efficacy of Tizanidine on Pain Behaviors in Rodent Models
| Animal Model | Pain Modality | Tizanidine Dose & Route | Outcome | Reference |
| Spared Nerve Injury (Rat) | Mechanical Allodynia | 2.5 µg / 20 µl (Intrathecal) | Significant increase in Paw Withdrawal Mechanical Threshold (PWMT) | [3] |
| Spared Nerve Injury (Rat) | Thermal Hyperalgesia | 2.5 µg / 20 µl (Intrathecal) | Significant increase in Paw Withdrawal Thermal Latency (PWTL) | [3] |
| Chronic Constriction Injury (Rat) | Thermal Hyperalgesia | 0.5, 1.0, or 2.0 mg/kg (Systemic) | Dose-dependent reversal of thermal hyperalgesia, significant improvement in PWL | [7] |
| Chronic Constriction Injury (Rat) | Cold Allodynia / Mechanical Hyperalgesia | 50 µg (Intrathecal) | Analgesic effect mediated by α2B-adrenergic receptor subtype | [9] |
Table 2: Effect of Tizanidine on Pro-Inflammatory Cytokines in the Spinal Cord (SNI Model)
| Cytokine | Measurement Method | Treatment Group | Result vs. SNI Control | Reference |
| TNF-α | Western Blot / ELISA | SNI + Tizanidine | Significantly Decreased | [3] |
| IL-1β | Western Blot / ELISA | SNI + Tizanidine | Significantly Decreased | [3] |
| IL-6 | Western Blot / ELISA | SNI + Tizanidine | Significantly Decreased | [3] |
Visualized Mechanisms and Workflows
References
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic tizanidine hydrochloride (Zanaflex) relieves thermal hyperalgesia in rats with an experimental mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Alpha2-adrenergic receptor subtype specificity of intrathecally administered tizanidine used for analgesia for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing in Tizanidine Hydrochloride HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Tizanidine Hydrochloride, with a specific focus on addressing peak tailing.
Troubleshooting Guides
Q1: What are the primary causes of peak tailing when analyzing this compound and how can I resolve them?
Peak tailing in the HPLC analysis of this compound, a basic compound, is a common issue that can compromise the accuracy and precision of quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase, as well as suboptimal chromatographic conditions.
1. Secondary Interactions with Residual Silanol Groups:
-
Cause: this compound is a basic compound with a pKa of approximately 7.49.[1] In reversed-phase HPLC, which commonly uses silica-based C8 or C18 columns, residual silanol groups (Si-OH) on the silica surface can be deprotonated (SiO-) at mobile phase pH values above 3-4. These negatively charged silanol groups can interact electrostatically with the positively charged (protonated) Tizanidine molecules. This secondary interaction mechanism, in addition to the primary hydrophobic interaction, can lead to delayed elution of a fraction of the analyte molecules, resulting in a tailing peak.[2][3]
-
Resolution:
-
Mobile Phase pH Adjustment: A primary strategy to minimize silanol interactions is to adjust the mobile phase pH to be at least 2 pH units below the pKa of Tizanidine (i.e., pH < 5.5) and ideally in the range of pH 2.5-3.5.[4][5] At this low pH, the silanol groups are fully protonated (Si-OH) and less likely to interact with the protonated Tizanidine molecules.
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped HPLC column can significantly reduce the number of available free silanol groups, thereby minimizing secondary interactions.[2]
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with Tizanidine. However, this approach can sometimes lead to shorter column lifetimes.
-
2. Inappropriate Mobile Phase Conditions:
-
Cause: An unsuitable mobile phase composition, including the type and concentration of the organic modifier and buffer, can contribute to poor peak shape.
-
Resolution:
-
Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of basic compounds as it can lead to better peak shapes.[6][7] The proportion of the organic modifier should be optimized to achieve adequate retention and good peak symmetry.
-
Buffer Concentration: A buffer concentration of 10-50 mM is generally recommended to ensure a stable pH throughout the analysis.[3]
-
3. Column Overload:
-
Cause: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Resolution:
-
Reduce Injection Concentration/Volume: Dilute the sample or reduce the injection volume to ensure that the analytical column is not overloaded.
-
4. Column Degradation:
-
Cause: Over time, HPLC columns can degrade due to exposure to harsh mobile phases or sample matrices. This can lead to a loss of stationary phase and the exposure of more active silanol sites.
-
Resolution:
-
Column Washing: Implement a regular column washing procedure to remove strongly retained compounds.
-
Column Replacement: If column performance does not improve after washing, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase pH for this compound analysis?
A good starting point for the mobile phase pH is in the range of 2.5 to 3.5.[4][5] This low pH helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing secondary interactions with the basic Tizanidine molecule and reducing peak tailing.
Q2: Can the choice of organic modifier affect peak tailing for Tizanidine?
Yes, the choice of organic modifier can influence peak shape. Acetonitrile is often found to provide better peak symmetry for basic compounds compared to methanol.[6][7]
Q3: What is an acceptable tailing factor for this compound analysis?
According to USP guidelines, a tailing factor (Tf) close to 1.0 is ideal. For most applications, a tailing factor between 0.8 and 1.5 is considered acceptable. Values above 2.0 are generally unacceptable for quantitative analysis as they can compromise integration accuracy.[3] Some validated methods for Tizanidine have reported tailing factors around 1.08 to 1.258.[8][9]
Q4: Can my sample injection solvent cause peak tailing?
Yes, if the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
Q5: How does temperature affect peak tailing?
Elevated column temperatures can sometimes improve peak shape by increasing the efficiency of the separation and reducing mobile phase viscosity. However, the effect can be compound-dependent. If you are experiencing peak tailing, experimenting with a slightly elevated column temperature (e.g., 30-40°C) may be beneficial, but be mindful of the stability of Tizanidine at higher temperatures.
Quantitative Data Summary
The following table summarizes the impact of key chromatographic parameters on the peak tailing of basic compounds like this compound.
| Parameter | Condition | Effect on Peak Tailing | Tailing Factor (Illustrative) |
| Mobile Phase pH | pH ~ pKa of Analyte | Increased Tailing | > 2.0 |
| pH 2-3 units below pKa | Reduced Tailing | 1.0 - 1.5 | |
| pH > 8 | Can reduce tailing for some bases | Variable | |
| Column Type | Standard Silica (Type A) | Significant Tailing | > 1.8 |
| End-capped (Type B) | Minimal Tailing | < 1.5 | |
| Organic Modifier | Methanol | May show more tailing | ~1.6 |
| Acetonitrile | Generally better peak shape | ~1.2 | |
| Buffer Concentration | < 10 mM | Potential for pH shifts and tailing | > 1.7 |
| 20-50 mM | Stable pH, improved peak shape | < 1.5 | |
| Sample Load | High Concentration | Increased Tailing | > 2.0 |
| Low Concentration | Symmetrical Peak | ~1.0 |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general procedure for the isocratic reversed-phase HPLC analysis of this compound. Method optimization may be required for specific applications.
1. Scope This method is intended for the quantitative determination of this compound in bulk drug substance and pharmaceutical dosage forms.
2. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or other suitable acid for pH adjustment
-
0.45 µm membrane filters
3. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 20:80 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: Ambient or 30°C
4. Preparation of Solutions
-
Mobile Phase: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use. Mix with acetonitrile in the specified ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound, and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability Inject the standard solution in replicate (e.g., n=6). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Tf): Not more than 1.5
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%
-
Theoretical Plates (N): Greater than 2000
6. Procedure Inject the standard solution and the sample solution into the chromatograph and record the peak areas.
7. Calculation Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Peak half-width plots to study the effect of organic solvents on the peak performance of basic drugs in micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. media.neliti.com [media.neliti.com]
Identification and characterization of Tizanidine degradation products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Tizanidine degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Tizanidine?
Tizanidine hydrochloride is susceptible to degradation under various stress conditions. The primary pathways observed are photodegradation and oxidation.[1][2][3][4][5] Some studies indicate it is relatively stable under acidic, basic, and thermal stress, although minor degradation can occur.[6][7]
Q2: What are the known degradation products of Tizanidine?
Several degradation products have been identified, primarily from photolytic and oxidative stress studies. Mass spectrometry (UHPLC-QTOF/MS) has been instrumental in determining their mass-to-charge ratios (m/z).[1][3][4][5] An oxidative degradation product with a molecular ion peak at m/z 185 has also been reported.[8]
Q3: My forced degradation study shows very little or no degradation. What could be the issue?
This is a common observation, particularly under hydrolytic (acid/base) and thermal conditions where Tizanidine is reported to be quite stable.[7] Consider the following:
-
Insufficient Stress: The conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be stringent enough. One study noted that precipitation occurred when reagents and stress times were too high, leading to minimal observed degradation.[6]
-
Precipitation: As mentioned, Tizanidine may precipitate under certain stress conditions, which would remove it from the solution and prevent further degradation.[6] Reducing reagent volume and stress time might be necessary to avoid this.[6]
-
Focus on Relevant Stressors: Tizanidine is known to be more susceptible to oxidation and photolysis.[1][2] Ensure your experimental design includes these conditions, for example, using hydrogen peroxide for oxidation and UV-C light for photodegradation.[1][2]
Q4: I'm having trouble separating Tizanidine from its degradation products. How can I improve my chromatographic method?
Achieving good resolution is critical for a stability-indicating method. If you are experiencing poor separation, consider these optimization strategies:
-
Column Choice: Different column chemistries can significantly impact selectivity. Columns used successfully for Tizanidine and its impurities/degradants include C8, C18, and Phenyl phases.[1][6][9] For instance, an ethylene bridged hybrid (BEH) C8 column has been shown to provide optimal separation for six known impurities.[6]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of Tizanidine and its degradants, thereby affecting retention and resolution. A pH of 3.0 to 3.6 has been used effectively in several methods.[6][9]
-
Gradient Elution: A gradient UPLC system can provide better separation for complex mixtures of the parent drug and multiple degradation products compared to an isocratic method.[6]
-
Detector Wavelength: The optimal UV detection wavelength can vary. Wavelengths from 227 nm to 315 nm have been reported.[6][10] Ensure you are using a wavelength that provides good sensitivity for both the parent drug and the degradants of interest.
Q5: What is the best approach to identify and characterize an unknown peak in my chromatogram?
When an unknown peak appears during a stability study, a systematic approach is required for its identification:
-
Mass Spectrometry (MS): The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly high-resolution techniques like UHPLC-QTOF/MS.[1][3][4][5] This will provide the accurate mass of the degradation product, allowing you to propose a molecular formula and structure.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) helps in elucidating the structure by breaking down the parent ion and analyzing its fragments.
-
Spectroscopic Techniques: If the degradation product can be isolated, further characterization using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) can confirm the proposed structure.[8]
Data & Tables
Table 1: Identified Photodegradation Products of Tizanidine
| Degradation Product | m/z Value | Experimental Context |
| DP-1 | 236 | Observed after 7 days of UV-C light exposure.[1][3][4][5] |
| DP-2 | 268 | Observed after 7 days of UV-C light exposure.[1][3][4][5] |
| DP-3 | 184 | Observed after 7 days of UV-C light exposure.[1][3][4][5] |
| DP-4 | 186 | Observed after 7 days of UV-C light exposure.[1][3][4][5] |
| DP-5 | 216 | Observed after 7 days of UV-C light exposure.[1][3][4][5] |
Table 2: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent/Details | Observed Degradation | Reference |
| Photolytic | UV-C Light Exposure (7 days) | ~55.16% | [1][3][4] |
| Oxidative | Hydrogen Peroxide | Susceptible; additional peak at Rf 0.12 (HPTLC) | [2] |
| Alkaline Hydrolysis | N/A | Stable | [2][7] |
| Acidic Hydrolysis | N/A | Stable | [2][7] |
| Thermal | N/A | Stable / ~0.06% | [6][7] |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) of Tizanidine
Objective: To generate degradation products of Tizanidine under various stress conditions to assess the stability-indicating nature of an analytical method.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve Tizanidine HCl in a suitable solvent (e.g., a mixture of mobile phase B and Acetonitrile) to create a stock solution of known concentration (e.g., 0.5 mg/mL).[6]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an appropriate acid (e.g., 0.1 N HCl). Heat the solution (e.g., at 60°C for a specified time), then cool and neutralize with an equivalent amount of base (e.g., 0.1 N NaOH). Dilute to the final concentration with diluent.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a suitable base (e.g., 0.1 N NaOH). Heat as above, cool, and neutralize with an equivalent amount of acid (e.g., 0.1 N HCl). Dilute to the final concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified duration (e.g., 72 hours).[11] Dilute to the final concentration.
-
Thermal Degradation: Expose the solid drug powder or a solution of the drug to dry heat (e.g., 105°C) for a defined period.[6] After exposure, dissolve/dilute the sample to the final concentration.
-
Photolytic Degradation: Expose a solution of Tizanidine to UV light (e.g., UV-C) for a specified duration (e.g., 7 days).[1][3][4] Keep a control sample protected from light. Dilute the exposed sample to the final concentration.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating chromatographic method.
Protocol 2: Stability-Indicating UPLC Method
Objective: To separate and quantify Tizanidine from its process-related impurities and degradation products. (Method adapted from a validated UPLC study[6]).
Chromatographic Conditions:
-
System: Waters Acquity UPLC or equivalent.[6]
-
Column: Ethylene Bridged Hybrid (BEH) C8, 100 x 2.1 mm, 1.7 µm.[6]
-
Mobile Phase A: 0.24% Sodium Perchlorate buffer with 0.6 mL/L Triethylamine, pH adjusted to 3.6 with Orthophosphoric Acid, mixed with Acetonitrile (95:5 v/v).[6]
-
Mobile Phase B: Acetonitrile mixed with the same buffer (70:30 v/v).[6]
-
Elution Mode: Binary Gradient.[6]
-
Flow Rate: 0.5 mL/minute.[6]
-
Column Temperature: 60°C.[6]
-
Injection Volume: 2 µL.[6]
-
UV Detection: 230 nm.[6]
Sample Preparation:
-
Diluent: Mix Mobile Phase B and Acetonitrile in an 80:20 (v/v) ratio.[6]
-
Standard Solution: Prepare a standard solution of Tizanidine HCl in the diluent.
-
Sample Solution (Tablets): Weigh and crush tablets. Transfer powder equivalent to 25 mg of Tizanidine into a 50 mL volumetric flask. Add diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[6]
Visualizations
Caption: Workflow for the analysis of Tizanidine degradation products.
Caption: Potential degradation pathways for Tizanidine under stress.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Stability-indicating HPTLC determination of this compound in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citedrive.com [citedrive.com]
- 4. Stability of this compound: Photolytic Decomposition Kineticsand Identification of Degradation Products by UHPLC-QTOF/MS | Scilit [scilit.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming matrix effects in bioanalysis of Tizanidine in plasma
Welcome to the technical support center for the bioanalysis of Tizanidine in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Tizanidine?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Tizanidine, by co-eluting endogenous or exogenous components in the plasma matrix.[1][2] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[3] Common interfering components in plasma include phospholipids, proteins, and salts.[1][2]
Q2: What are the most common sample preparation techniques to minimize matrix effects for Tizanidine analysis?
A2: The most frequently employed techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[4][5][6] LLE is often highlighted as an effective method for optimizing sample preparation for Tizanidine.[1][7][8] Specialized techniques like HybridSPE, which combines protein precipitation with phospholipid removal, can also be highly effective.[9]
Q3: Why is the choice of an internal standard (IS) critical in Tizanidine bioanalysis?
A3: A suitable internal standard is crucial for compensating for variability during sample preparation and for mitigating matrix effects.[1][2] An ideal IS, such as a stable isotope-labeled (SIL) Tizanidine, will have nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will be similarly affected by matrix components. This allows for accurate correction of any signal suppression or enhancement.
Q4: Can the chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the Liquid Chromatography (LC) method is a key strategy. This involves selecting an appropriate column and mobile phase to achieve chromatographic separation of Tizanidine from interfering matrix components.[10][11] Poor retention of the analyte on the column can lead to co-elution with highly polar matrix components, exacerbating matrix effects.[10]
Q5: How can I quantitatively assess the matrix effect in my Tizanidine assay?
A5: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1] This involves comparing the peak response of Tizanidine spiked into an extracted blank plasma sample with the response of Tizanidine in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression/Enhancement Observed | Co-elution of Tizanidine with endogenous plasma components (e.g., phospholipids).[9] | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. If using protein precipitation, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][9] LLE with ethyl acetate at a basic pH has been shown to be effective for Tizanidine.[12] 2. Modify Chromatography: Adjust the mobile phase composition or gradient to better separate Tizanidine from the interfering peaks.[10][13] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[2][14][15] |
| Poor Reproducibility and Precision | Inconsistent matrix effects across different plasma lots or samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects.[5] 2. Improve Sample Cleanup: Employ a more robust sample preparation method like SPE or specialized phospholipid removal plates to ensure consistent removal of interfering substances.[9][16] |
| Low Analyte Recovery | Suboptimal extraction conditions for Tizanidine. | 1. Adjust pH during LLE: Tizanidine is a basic compound. Ensure the pH of the plasma sample is adjusted to a basic level (e.g., with ammonium hydroxide) before extraction with an organic solvent like ethyl acetate to ensure it is in its non-ionized form, which is more readily extracted.[5][12] 2. Select an Appropriate SPE Sorbent: For SPE, choose a sorbent that provides good retention and elution characteristics for Tizanidine. A mixed-mode cation exchange polymer may be effective.[5] |
| Carryover in Blank Samples | Adsorption of Tizanidine to components of the LC system. | 1. Optimize Wash Solvents: Use a strong organic solvent in the needle wash and injection port cleaning solutions. 2. Check for Contamination: Ensure that the carryover is not due to contaminated blank matrix or solvents. |
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., acetonitrile) or an acid is added to the plasma to precipitate proteins.[4][5] | Simple, fast, and inexpensive.[5] | Does not effectively remove other matrix components like phospholipids, leading to a higher risk of significant matrix effects.[9] | Moderate: Removes proteins but leaves behind phospholipids and other small molecules that can cause ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | Tizanidine is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility. The pH of the plasma is often adjusted to ensure the analyte is in a neutral form.[5][6] | Can provide a cleaner extract than PPT by removing proteins and some polar interferences.[5] | Can be more time-consuming and labor-intensive than PPT. Emulsion formation can be an issue. | Good: Generally more effective than PPT at reducing matrix effects by removing a broader range of interferences.[5] |
| Solid-Phase Extraction (SPE) | Tizanidine is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a different solvent.[4][17] | Can provide the cleanest extracts and high analyte concentration. Amenable to automation.[5] | Can be more expensive and requires method development to select the appropriate sorbent and optimize wash/elution steps.[5] | Excellent: Highly effective at removing a wide range of interfering components, including phospholipids, leading to minimal matrix effects.[9][16] |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol is a representative example for the extraction of Tizanidine from human plasma.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Tizanidine-d4 in methanol).
-
Vortex for 10 seconds.
-
-
pH Adjustment:
-
Add 50 µL of 0.1 M ammonium hydroxide to the plasma sample to basify the pH.
-
Vortex briefly.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.
-
Visualizations
Caption: General workflow for the bioanalysis of Tizanidine in plasma.
Caption: A logical approach to troubleshooting matrix effects.
References
- 1. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijstr.org [ijstr.org]
- 7. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. providiongroup.com [providiongroup.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
Improving the solubility of Tizanidine Hydrochloride for in vitro assays
Welcome to the technical support center for Tizanidine Hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to facilitate successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a centrally acting α2-adrenergic receptor agonist.[1] Its primary mechanism involves binding to and stimulating α2-adrenergic receptors in the central nervous system, particularly in the spinal cord.[2][3] This activation inhibits the release of excitatory neurotransmitters, such as norepinephrine, glutamate, and aspartate, from spinal interneurons.[2][4] The reduction in neurotransmitter release leads to presynaptic inhibition of motor neurons, which decreases muscle spasticity and provides muscle relaxant effects.[1][4]
Q2: What are the key physicochemical properties of this compound?
This compound is a white to off-white, fine crystalline powder.[1] Key properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClN₅S · HCl | [5] |
| Molecular Weight | 290.17 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| BCS Class | Class II (Low Solubility, High Permeability) | [8][9] |
Q3: How should I prepare stock solutions of this compound?
The choice of solvent is critical for preparing a stable stock solution. This compound is slightly soluble in water, with its solubility decreasing as the pH increases.[1][10] It is freely soluble in acidic solutions like 0.1 N HCl.[10] For in vitro assays, Dimethyl Sulfoxide (DMSO) and water are commonly used.
A detailed protocol for preparing stock solutions is provided in the "Experimental Protocols" section below.
Q4: What are the recommended storage conditions for this compound?
-
Powder: The solid powder should be stored at -20°C for long-term stability (≥4 years) or desiccated at room temperature.[5] Quality inspection data from some suppliers indicates that room temperature shipping does not affect product quality.[6]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] For long-term storage, solutions in DMSO can be kept at -80°C for up to one year or at -20°C for one month.[7] Solutions in water are noted to be unstable and should be prepared immediately before use.
Q5: Why am I observing precipitation when adding my this compound stock solution to aqueous media?
Precipitation is a common issue when diluting a stock solution (often in DMSO) into an aqueous buffer or cell culture medium. This occurs because this compound has low solubility in neutral pH environments.[1][11] The high concentration of the drug in the DMSO stock can crash out when diluted into a buffer where it is less soluble. See the troubleshooting guide for strategies to prevent this.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in the lab.
Problem 1: The this compound powder is not dissolving.
-
Cause: this compound has limited solubility in common solvents, and the reported values vary between suppliers. This variability can be due to slight batch-to-batch differences.[6] Its solubility is highly pH-dependent, decreasing as the pH rises.[1]
-
Solution:
-
Verify Solvent Choice: Consult the solubility data table below. Water and DMSO are the most common solvents for in vitro use. Note that it is practically insoluble in ethanol.[6][7]
-
Use Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can aid dissolution.
-
Sonication: Brief sonication can help break up powder aggregates and enhance dissolution.
-
pH Adjustment: For aqueous solutions, lowering the pH can significantly improve solubility. Tizanidine HCl is freely soluble in 0.1 N HCl.[10] However, ensure the final pH is compatible with your experimental system.
-
Solubility Data Summary
| Solvent | Solubility | Source |
| Water | >20 mg/mL | [12] |
| 15 mg/mL (51.69 mM) | [6] | |
| 0.92 mg/mL | [8] | |
| DMSO | 10 mg/mL (34.46 mM) | [6][7] |
| ~0.2 mg/mL | [5] | |
| 2 mg/mL | [12] | |
| Ethanol | Insoluble | [6] |
| ~0.2 mg/mL | [5] | |
| Methanol | Soluble, slightly soluble in water | [10] |
| Phosphate Buffer (pH 6.8) | 2.04 mg/mL | [8] |
| 0.1 N HCl | 65.85 mg/mL | [13] |
Note: Solubility values can vary. It is recommended to perform a small-scale test with your specific batch.
Problem 2: My compound precipitates after dilution into cell culture media.
-
Cause: This is a classic example of solubility-limited precipitation. The drug, stable in a high-concentration DMSO stock, is rapidly diluted into an aqueous environment (your media) where its solubility is much lower, causing it to fall out of solution.
-
Solution:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the degree of supersaturation upon dilution.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but remains below the tolerance level for your cells (typically <0.5%).
-
Use a Step-wise Dilution: Instead of adding the stock directly to the full volume of media, first dilute the stock into a smaller volume of media or PBS, vortexing gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Adding the stock solution to media pre-warmed to 37°C can help maintain solubility.
-
Problem 3: I am seeing inconsistent or no biological effect in my assay.
-
Cause: Inconsistent results can stem from issues with solution stability, inaccurate concentrations, or degradation of the compound.
-
Solution:
-
Prepare Fresh Solutions: this compound solutions in water are considered unstable and should be made fresh for each experiment. While DMSO stocks are more stable, prolonged storage at inappropriate temperatures can lead to degradation.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using UV spectrophotometry (λmax ≈ 228 nm and 319 nm).[5][10]
-
Protect from Light: Studies have shown that this compound can undergo photolytic degradation when exposed to UV-C light.[14][15] While normal lab light is less intense, it is good practice to protect solutions from prolonged light exposure by using amber vials or covering tubes with foil.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to maintain their integrity.[7]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh out a specific amount of this compound powder (MW: 290.17 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh 2.90 mg.
-
Add Solvent: Add the appropriate volume of fresh, high-quality DMSO to the powder. For 2.90 mg, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C for up to one year.[7]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock for treating cells in a 10 mL culture dish.
-
Calculate Dilution: A 1:1000 dilution is required to get from 10 mM to 10 µM. For a 10 mL final volume, you will need 10 µL of the 10 mM stock solution.
-
Pre-warm Media: Warm the required volume of cell culture medium (e.g., 10 mL) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 990 µL of pre-warmed media into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM Tizanidine HCl stock to the media and immediately vortex gently to mix. This creates a 100 µM intermediate solution.
-
Add 1 mL of this intermediate solution to the remaining 9 mL of media in your culture dish.
-
-
Direct Dilution Method:
-
While gently swirling the culture dish, add the 10 µL of 10 mM stock solution drop-wise into the 10 mL of pre-warmed media. Avoid pipetting the stock directly onto the cells.
-
-
Final Incubation: Gently swirl the dish to ensure even distribution and place it in the incubator for the desired treatment period. The final DMSO concentration will be 0.1%.
Visualizations
Caption: Workflow for preparing Tizanidine HCl solutions.
Caption: Simplified signaling pathway of Tizanidine HCl.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Optimization of Microemulgel for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation of this compound–loaded provesicular system for improved oral delivery and therapeutic activity employing a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. CN112370431A - this compound pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 12. チザニジン 塩酸塩 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. impactfactor.org [impactfactor.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. scilit.com [scilit.com]
Reducing signal suppression in Tizanidine LC-MS/MS analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tizanidine.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS and why is it a concern for Tizanidine analysis?
A1: Signal suppression, also known as the matrix effect, is a phenomenon where the ionization efficiency of the target analyte, Tizanidine, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This occurs within the mass spectrometer's ion source and leads to a decreased instrument response.[3][4] For Tizanidine, a muscle relaxant often measured at low concentrations in biological fluids for pharmacokinetic studies, this suppression can lead to inaccurate and unreliable quantitative results, poor sensitivity, and reduced reproducibility.[2][5][6]
Q2: What are the primary causes of signal suppression in Tizanidine bioanalysis?
A2: The most common causes are endogenous components from the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[2] These components can co-elute with Tizanidine and compete for ionization in the MS source.[1][7] Other sources include mobile phase additives (e.g., non-volatile buffers, ion-pairing agents like TFA), dosing vehicles, and concomitant medications that may be present in clinical samples.[2][8][9]
Q3: How can I determine if signal suppression is affecting my Tizanidine assay?
A3: The most direct method is a post-column infusion experiment.[3] In this procedure, a standard solution of Tizanidine is continuously infused into the mobile phase flow after the analytical column but before the MS ion source to create a stable baseline signal.[3] A blank, extracted matrix sample (e.g., plasma without Tizanidine) is then injected onto the column. Any dip or decrease in the stable baseline signal indicates regions where co-eluting matrix components are causing ion suppression.[3][10] By comparing the retention time of Tizanidine to these suppression zones, you can identify a potential problem.
Q4: Which sample preparation technique is best for minimizing matrix effects for Tizanidine?
A4: The choice depends on the required sensitivity and sample complexity. While Protein Precipitation (PPT) is simple, it is the least effective at removing interfering matrix components.[8] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly cleaner extracts.[8][11] LLE is a widely validated method for Tizanidine that effectively removes many interfering substances.[5][12][13] SPE can provide the cleanest samples by using specific sorbents to selectively isolate Tizanidine, but it requires more extensive method development.[8][14]
Q5: How can chromatographic conditions be optimized to reduce signal suppression?
A5: The goal is to chromatographically separate Tizanidine from the interfering matrix components.[15] Strategies include:
-
Gradient Elution: Using a gradient with a higher percentage of organic solvent can help elute highly retained, non-polar interferences (like phospholipids) after Tizanidine has eluted.[10]
-
Column Choice: Employing a different column chemistry (e.g., Phenyl, Pentafluorophenyl) can alter the selectivity and retention of both Tizanidine and matrix components, potentially resolving them.
-
Retention Time Adjustment: Modifying the mobile phase composition or gradient profile to shift the Tizanidine peak away from any identified ion suppression zones is a common and effective strategy.[3][16]
Q6: Can an internal standard (IS) correct for signal suppression?
A6: Yes, using an appropriate internal standard is crucial for compensating for signal suppression. The ideal choice is a stable-isotope labeled (SIL) version of Tizanidine (e.g., Tizanidine-d4). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[9][15][17] If a SIL-IS is unavailable, a structural analog may be used, but it must be demonstrated to co-elute and be affected by the matrix in the same way as Tizanidine.[11][12]
Troubleshooting Guides & Experimental Protocols
Identifying and Mitigating Signal Suppression
The following diagram illustrates a typical workflow for troubleshooting poor signal intensity or variability in Tizanidine analysis.
Caption: Troubleshooting workflow for Tizanidine signal suppression.
Data Presentation: Comparison of Sample Preparation Methods
The efficiency of different sample preparation techniques can be evaluated by comparing analyte recovery and matrix effect. The matrix effect is calculated as: ME(%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | >90% | 65 - 80% (Suppression) | General Literature |
| Liquid-Liquid Extraction (LLE) | >85% | 90 - 105% (Minimal Effect) | [11] |
| Solid-Phase Extraction (SPE) | >90% | 95 - 105% (Minimal Effect) | General Literature |
Experimental Protocols
The following diagram outlines the general workflows for the three common sample preparation techniques.
Caption: Comparison of sample preparation workflows.
1. Detailed Protocol: Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods for Tizanidine bioanalysis.[11][12][13]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Amlodipine or a stable-isotope labeled Tizanidine) and briefly vortex.
-
Alkalinization: Add 100 µL of an alkaline buffer (e.g., 0.1 M ammonium acetate) to the plasma sample and vortex. This ensures Tizanidine is in its non-ionized form for efficient extraction into an organic solvent.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Phase Separation: Centrifuge the tubes at approximately 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
2. Detailed Protocol: Protein Precipitation (PPT)
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution and briefly vortex.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to the plasma sample. The 3:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.
-
Mixing: Vortex the mixture vigorously for 2-3 minutes to denature and precipitate the plasma proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution (Recommended): For best results, evaporate the supernatant to dryness and reconstitute in the initial mobile phase. This step helps to concentrate the analyte and avoids injecting a high percentage of strong organic solvent, which can distort peak shape.
-
Analysis: Inject the reconstituted sample or a direct aliquot of the supernatant into the LC-MS/MS system.
3. Detailed Protocol: Solid-Phase Extraction (SPE)
This is a general protocol for a reverse-phase SPE cartridge (e.g., C18). Specific volumes and solvents must be optimized during method development.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of water (or an appropriate buffer) through the cartridge to prepare the sorbent for sample loading. Do not let the sorbent bed go dry.
-
Sample Pre-treatment & Loading: Dilute 100 µL of plasma with 400 µL of an aqueous buffer (e.g., 2% phosphoric acid). Load the entire pre-treated sample onto the equilibrated SPE cartridge.
-
Washing: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) through the cartridge to remove salts and polar interferences while retaining Tizanidine.
-
Elution: Elute Tizanidine from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. providiongroup.com [providiongroup.com]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.bcnf.ir [pubs.bcnf.ir]
- 12. LC-MS/MS determination of tizanidine in human plasma: Ingenta Connect [ingentaconnect.com]
- 13. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tizanidine Hydrochloride and Baclofen in Spasticity Models: A Guide for Researchers
An objective review of two leading antispasticity agents, Tizanidine Hydrochloride and Baclofen, this guide synthesizes preclinical and clinical data to provide a comprehensive comparison for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, comparative efficacy in spasticity models, and the experimental protocols utilized in key studies.
Executive Summary
This compound and Baclofen are both effective centrally acting muscle relaxants used in the management of spasticity. While they achieve similar overall outcomes in reducing muscle tone and spasms, their distinct mechanisms of action translate to differences in their effects on specific neural pathways and their side-effect profiles. Tizanidine, an α2-adrenergic agonist, primarily acts by reducing the release of excitatory amino acids from spinal interneurons. In contrast, Baclofen, a GABA-B receptor agonist, enhances presynaptic inhibition, leading to a reduction in the release of excitatory neurotransmitters. Preclinical evidence, particularly from feline models, suggests that tizanidine has a more selective action, preferentially depressing transmission from group II muscle afferents, whereas baclofen has a broader inhibitory effect on both group I and group II afferents. This may underlie the clinical observation that tizanidine is associated with less muscle weakness, a factor that can be critical for patients where maintaining residual strength is important.
Mechanism of Action
This compound
Tizanidine is a centrally acting α2-adrenergic agonist.[1] Its primary mechanism in reducing spasticity is through the presynaptic inhibition of motor neurons.[1] By binding to α2-adrenergic receptors on spinal interneurons, tizanidine reduces the release of excitatory amino acids, such as glutamate and aspartate.[1] This dampening of excitatory signals leads to a reduction in the firing of alpha motor neurons that cause muscle spasms. Tizanidine has a more pronounced effect on polysynaptic pathways in the spinal cord compared to monosynaptic reflexes.[1]
Baclofen
Baclofen is a synthetic analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It exerts its effects by acting as an agonist at GABA-B receptors in the central nervous system. Activation of these receptors leads to hyperpolarization of neurons, primarily through an increase in potassium conductance. This hyperpolarization makes it more difficult for nerve cells to fire, thereby reducing the release of excitatory neurotransmitters. Baclofen's action at the spinal cord level inhibits both monosynaptic and polysynaptic reflexes, resulting in a decrease in muscle spasticity.
Comparative Efficacy in Spasticity Models
A key preclinical study in a feline model provided insight into the differential effects of Tizanidine and Baclofen on spinal neuronal pathways. This study recorded monosynaptic spinal focal field potentials from the intermediate zone of the fourth lumbar segment, which has distinct components from group I and group II muscle spindle afferents.
The results showed that Tizanidine strongly depressed the potentials from group II afferents, while having little to no effect on group I afferents.[2] In contrast, Baclofen consistently and strongly depressed the potentials from group I afferents, with inconsistent effects on group II potentials.[2] This suggests that the antispastic action of Tizanidine may be more specifically related to the depression of transmission from group II muscle afferents.[2]
Clinical studies in humans have provided further comparative data. In a randomized controlled trial involving children with cerebral palsy, Tizanidine was found to have superior efficacy in reducing muscle tone as measured by the Modified Ashworth Scale, and in improving joint angles compared to Baclofen.[3] Furthermore, the incidence of adverse effects was lower in the Tizanidine group.[3] Another study in patients with multiple sclerosis found both drugs to be effective in reducing spasticity, with Baclofen being perceived as slightly more effective by neurologists and physiotherapists.[4][5] However, muscle weakness was a more significant side effect with Baclofen, while somnolence and dry mouth were more common with Tizanidine.[4][5]
Data Presentation
| Parameter | This compound | Baclofen | Source |
| Mechanism of Action | α2-adrenergic agonist; reduces release of excitatory amino acids. | GABA-B receptor agonist; enhances presynaptic inhibition. | [1] |
| Effect on Spinal Afferents (Feline Model) | Strongly depresses group II afferents; no significant effect on group I afferents. | Strongly depresses group I afferents; inconsistent effect on group II afferents. | [2] |
| Efficacy in Cerebral Palsy (Pediatric) | Superior reduction in muscle tone (Modified Ashworth Scale) and improvement in joint angles. | Less effective than Tizanidine in reducing muscle tone and improving joint angles. | [3] |
| Efficacy in Multiple Sclerosis | Effective in reducing spasticity. | Effective, perceived as slightly more potent by clinicians. | [4][5] |
| Common Adverse Effects | Somnolence, dry mouth. | Muscle weakness, somnolence, dizziness. | [4][5][6] |
Experimental Protocols
Electrophysiological Recording in a Feline Spasticity Model
This protocol is based on the methodology used to compare the effects of Tizanidine and Baclofen on synaptic transmission from muscle spindle afferents in cats.[2]
-
Animal Preparation: Adult cats are anesthetized, typically with an initial dose of a short-acting barbiturate, followed by a continuous infusion of an anesthetic agent to maintain a stable level of anesthesia. The animals are paralyzed with a neuromuscular blocking agent and artificially ventilated. Core body temperature, blood pressure, and end-tidal CO2 are monitored and maintained within physiological ranges. A laminectomy is performed to expose the lumbar spinal cord.
-
Nerve Stimulation and Recording: The nerves to the muscles of the hindlimb are dissected and mounted on stimulating electrodes. Monosynaptic spinal focal field potentials are recorded from the intermediate zone of the fourth lumbar segment using a microelectrode. These potentials exhibit two distinct components, an early one from group I afferents and a later one from group II afferents.
-
Drug Administration: Tizanidine and Baclofen are administered systemically (e.g., intravenously) or locally to the spinal cord.
-
Data Analysis: The amplitudes of the group I and group II evoked potentials are measured before and after drug administration to determine the effect of each compound on the different afferent pathways.
H-Reflex Measurement in Human Spasticity
This protocol is a general outline for assessing the effects of antispasticity drugs on the H-reflex, a key electrophysiological measure of spinal reflex excitability.
-
Subject Positioning: The subject is positioned comfortably, either sitting or lying down, to ensure the target muscle is relaxed.
-
Electrode Placement: Surface electrodes are placed over the target muscle (e.g., the soleus muscle for the lower limb) to record the electromyographic (EMG) response. A stimulating electrode is placed over the corresponding peripheral nerve (e.g., the tibial nerve in the popliteal fossa).
-
H-Reflex Elicitation: A series of electrical stimuli of increasing intensity are delivered to the peripheral nerve. At low intensities, the stimulus preferentially activates the large Ia afferent fibers, eliciting the H-reflex. As the stimulus intensity increases, the motor axons are also activated, producing a direct motor response (M-wave).
-
Data Acquisition and Analysis: The amplitudes of the H-reflex and M-wave are recorded. The ratio of the maximum H-reflex amplitude to the maximum M-wave amplitude (H/M ratio) is often calculated as a measure of the proportion of the motor neuron pool that can be activated by the Ia afferents. The effects of a drug can be assessed by comparing the H/M ratio before and after its administration.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Modulation of the transmission in group II heteronymous pathways by tizanidine in spastic hemiplegic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Baclofen and Tizanidine in Reducing Spasticity in Cerebral Palsy: A Randomized Control Trial [scirp.org]
- 4. Frontiers | Neuromodulatory Inputs to Motoneurons Contribute to the Loss of Independent Joint Control in Chronic Moderate to Severe Hemiparetic Stroke [frontiersin.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Baclofen vs. Tizanidine for Spasticity: Important Differences and Potential Risks. [goodrx.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for Tizanidine Quantification
A detailed analysis of two prominent analytical techniques for the precise measurement of the muscle relaxant, Tizanidine, in biological matrices. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Tizanidine, providing researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their specific needs.
Tizanidine hydrochloride, a centrally acting α2-adrenergic agonist, is widely prescribed for managing spasticity.[1] Accurate quantification of Tizanidine in biological samples, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. Both HPLC and LC-MS/MS are powerful analytical techniques employed for this purpose, each offering distinct advantages and limitations.
Methodologies: A Detailed Look at Experimental Protocols
The choice of analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below are representative experimental protocols for both HPLC and LC-MS/MS methods, synthesized from validated studies.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and cost-effective technique for Tizanidine quantification.
Sample Preparation: A common approach involves liquid-liquid extraction. For instance, Tizanidine can be extracted from plasma using diethyl ether.[2]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent, Zorbax SB-C18, 4.6 × 150 mm) is frequently used.[2]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and a buffer like ammonium acetate or phosphate buffer, is typically employed.[2][3] A common ratio is 15:85 v/v of acetonitrile to ammonium acetate.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is often maintained.[2][3]
-
Detection: UV detection is carried out at a wavelength where Tizanidine exhibits maximum absorbance, such as 227 nm, 230 nm, or 318 nm.[2][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for bioanalytical studies due to its superior sensitivity and specificity.[1]
Sample Preparation: Similar to HPLC, liquid-liquid extraction is a standard procedure for sample clean-up.[5]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 × 50mm, 1.8μm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase is often used.[5]
-
Flow Rate: A typical flow rate is around 1.0 ml/min.[3]
-
Run Time: The high efficiency of this method allows for short run times, often around 2.5 minutes per sample.[5]
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI) is typically used.[5]
-
Detection: The analysis is performed in the selected reaction monitoring (SRM) mode for high specificity.[5]
-
Internal Standard: An internal standard, such as amlodipine besylate or clonidine, is used to ensure accuracy and precision.[1][4]
Performance Characteristics: A Quantitative Comparison
The following tables summarize the key performance parameters of HPLC and LC-MS/MS methods for Tizanidine quantification, based on data from various studies.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 10-50 µg/mL[4], 0.25-8 ng/mL[2] | 50-5000 pg/mL[5], 50–3200 ppt[6] |
| Limit of Detection (LOD) | 0.1954 µg/mL[4], 0.1 ng/mL[2] | Not explicitly stated, but LLOQ is very low |
| Lower Limit of Quantification (LLOQ) | 0.5923 µg/mL[4], 0.25 ng/mL[2] | 50 pg/mL[5] |
| Accuracy (% Recovery) | 95.39-97.19%[4], 90-96% (intraday)[2] | Acceptable precision and accuracy over the standard curve range[5] |
| Precision (%RSD) | 0.21% (intraday), 0.90% (interday)[4] | < 13% at LLOQ[5] |
Note: The units (µg/mL, ng/mL, pg/mL, ppt) vary between studies and reflect the different sensitivity levels of the two techniques.
Visualizing the Workflow and Comparison
To better understand the analytical processes and their key differences, the following diagrams illustrate the experimental workflow and a logical comparison of the two methods.
References
- 1. View of Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]
- 2. academicjournals.org [academicjournals.org]
- 3. Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
Tizanidine's Efficacy in Central Muscle Relaxation: A Comparative Analysis
Tizanidine, a centrally acting α2-adrenergic agonist, stands as a prominent therapeutic agent in the management of spasticity arising from conditions such as multiple sclerosis and spinal cord injury. Its efficacy in reducing muscle tone and spasm frequency has been substantiated in numerous clinical trials. This guide provides a comparative analysis of tizanidine against other commonly prescribed centrally acting muscle relaxants—baclofen, cyclobenzaprine, and carisoprodol—supported by experimental data, detailed methodologies, and visualizations of their respective signaling pathways.
Comparative Efficacy and Safety Profiles
The clinical effectiveness of tizanidine has been frequently benchmarked against baclofen, a GABA-B receptor agonist. Studies indicate that tizanidine and baclofen exhibit comparable efficacy in improving muscle tone.[1][2] For instance, improvement in muscle tone has been observed in 60% to 82% of patients receiving tizanidine, a range similar to the 60% to 65% reported for baclofen recipients.[1] While both medications demonstrate similar effectiveness in reducing the overall spastic state, including spasms and clonus, a key differentiator lies in their side-effect profiles.[1] Subjective muscle weakness is more frequently reported by patients treated with baclofen, whereas tizanidine is more commonly associated with dry mouth and somnolence.[2][3]
Cyclobenzaprine, structurally related to tricyclic antidepressants, is another widely used muscle relaxant, particularly for musculoskeletal conditions like acute low back pain.[4][5] Evidence suggests that both tizanidine and cyclobenzaprine are effective for this indication.[5][6] However, direct, large-scale comparative trials are less common. The choice between these agents often hinges on their sedative properties, with both known to cause drowsiness, which can be beneficial for patients with insomnia due to severe muscle spasms.[4]
Carisoprodol's mechanism involves its metabolism to meprobamate, which has sedative and anxiolytic effects.[7] While effective for short-term relief of acute musculoskeletal pain, its potential for abuse and dependence limits its use.[8][9] Direct comparative efficacy data between tizanidine and carisoprodol is sparse, making a head-to-head clinical performance assessment challenging.
Quantitative Comparison of Clinical Trial Data
The following tables summarize key quantitative data from various clinical studies, offering a side-by-side comparison of tizanidine and other centrally acting muscle relaxants.
Table 1: Efficacy in Spasticity (Multiple Sclerosis and Spinal Cord Injury)
| Feature | Tizanidine | Baclofen | Placebo |
| Reduction in Muscle Tone (Ashworth Scale) | Significant reduction (p = 0.0001)[10] | Significant reduction[11] | Minimal reduction |
| Patient-Reported Improvement | 60-82% of patients[1] | 60-65% of patients[1] | N/A |
| Reduction in Spasm Frequency | Significant reduction[10] | Effective in reducing spasms[1] | N/A |
Table 2: Efficacy in Acute Low Back Pain
| Feature | Tizanidine | Cyclobenzaprine | Carisoprodol | Placebo |
| Pain Relief | More effective than placebo[4] | Effective compared to placebo[5][6] | Effective compared to placebo[5] | Less effective |
| Global Impression of Change (Patient-Rated) | Favorable improvement[10] | Significant improvement[1] | Significantly more effective than placebo (p=0.0046)[12] | Lower improvement ratings |
Table 3: Common Adverse Effects (Incidence Rates)
| Adverse Effect | Tizanidine | Baclofen | Cyclobenzaprine | Carisoprodol |
| Drowsiness/Somnolence | High (up to 62%)[13][14] | Common[3] | High (19.9%)[15] | High (13-17%)[2][9] |
| Dry Mouth | High[3] | Less common | High (8.2%)[15] | Less common |
| Dizziness | Common (up to 32%)[13][14] | Common | Common (4.3%)[15] | Common (7-8%)[2][9] |
| Muscle Weakness | Less frequent than baclofen[2][3] | More frequent[2][3] | N/A | N/A |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these muscle relaxants are mediated through distinct central nervous system pathways.
Tizanidine: α2-Adrenergic Agonism
Tizanidine's primary mechanism of action is as an agonist at α2-adrenergic receptors in the central nervous system.[16] This activation inhibits the release of excitatory amino acids from spinal interneurons and reduces the activity of facilitatory coeruleospinal pathways, leading to a reduction in muscle tone.[16]
Baclofen: GABA-B Receptor Activation
Baclofen is a selective agonist for GABA-B receptors, which are G-protein coupled receptors.[17] Activation of these receptors leads to hyperpolarization of neuronal membranes, inhibiting both monosynaptic and polysynaptic reflexes at the spinal level and reducing the release of excitatory neurotransmitters.[18]
Cyclobenzaprine: Serotonin-Norepinephrine Reuptake Inhibition
The mechanism of action for cyclobenzaprine is not fully elucidated but is thought to involve the inhibition of serotonin and norepinephrine reuptake at the brain stem.[19][20] This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to contribute to its muscle relaxant effects.
Carisoprodol: Central Nervous System Depressant
Carisoprodol's effects are largely attributed to its active metabolite, meprobamate, which acts as a central nervous system depressant by binding to GABA-A receptors, leading to sedation and altered pain perception.[21][22]
Experimental Protocols: A General Framework
Clinical trials evaluating the efficacy of centrally acting muscle relaxants typically follow a structured methodology to ensure robust and comparable results.
Key Methodological Components:
-
Patient Population: Trials typically enroll patients with a confirmed diagnosis of the condition causing muscle spasticity or pain (e.g., multiple sclerosis, spinal cord injury, acute low back pain).[10] Inclusion criteria often specify a minimum severity of symptoms based on standardized scales.[11]
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.[3][10] Crossover designs may also be used, particularly in comparative efficacy studies.[3]
-
Dosage and Administration: Dosages are often titrated over several weeks to an optimal therapeutic level, with a subsequent maintenance phase.[10] For example, tizanidine trials may involve titrating the dose from 2 mg/day up to a maximum of 36 mg/day.[10]
-
Outcome Measures:
-
Efficacy: The primary efficacy endpoints frequently include changes in muscle tone, as measured by the Ashworth or Modified Ashworth Scale.[10][14] Patient-reported outcomes, such as pain intensity (Visual Analog Scale), spasm frequency (patient diaries), and global impression of change, are also crucial.[10][14]
-
Safety and Tolerability: The incidence, severity, and type of adverse events are systematically recorded throughout the trial.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. A double-blind, placebo-controlled trial of tizanidine in the treatment of spasticity caused by multiple sclerosis. United Kingdom Tizanidine Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 9. cdn.who.int [cdn.who.int]
- 10. Tizanidine treatment of spasticity caused by multiple sclerosis: results of a double-blind, placebo-controlled trial. US Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnnp.bmj.com [jnnp.bmj.com]
- 12. Randomized, double-blind trial of carisoprodol 250 mg compared with placebo and carisoprodol 350 mg for the treatment of low back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. drugs.com [drugs.com]
- 16. A multi-centre, double-blind trial of tizanidine, a new antispastic agent, in spasticity associated with hemiplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intrathecal baclofen efficacy for managing motor function and spasticity severity in patients with cerebral palsy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Methodology of clinical studies of myorelaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 21. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Open-label dose-titration safety and efficacy study of tizanidine hydrochloride in the treatment of spasticity associated with chronic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of Analytical Methods for Tizanidine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of Tizanidine Hydrochloride and the detection of its impurities and degradation products. This guide provides a comparative overview of validated analytical methods, focusing on the experimental protocols and data that support method specificity.
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, a centrally acting α2-adrenergic agonist, robust analytical methods are crucial for quality control and stability studies. This guide delves into the validation of specificity for commonly employed High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.
Comparison of Analytical Methods for this compound
A key aspect of validating specificity is the ability of the method to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. Modern chromatographic techniques like HPLC and UPLC are powerful tools for this purpose. A comparison of a conventional RP-HPLC method with a more recent UPLC method highlights the advancements in analytical efficiency.
| Parameter | RP-HPLC Method[1][2] | Developed UPLC Method[1][2] |
| Column | C18 | Ethylene Bridged Hybrid C8[1] |
| Run Time | ~32 minutes[1] | < 11 minutes[1] |
| Resolution | Lower resolution between Impurity B and C, and Impurity E and F.[1] | Significantly improved resolution between critical impurity pairs.[1] |
| Detection | UV at 230 nm[1] | UV at 230 nm[1] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[1] |
| Advantages | Widely available and established. | Faster run times, improved resolution, and higher sensitivity.[1] |
The UPLC method demonstrates a significant reduction in analysis time and superior separation of known impurities, making it a more efficient and sensitive choice for routine quality control and stability monitoring of this compound.[1]
Experimental Protocols for Specificity Validation
Specificity is primarily established through forced degradation studies, where the drug substance is exposed to various stress conditions to generate potential degradation products. The analytical method must then be able to resolve the main this compound peak from any degradants formed.
Forced Degradation Study Protocol
A typical forced degradation study for this compound involves the following stress conditions:
-
Acid Hydrolysis: The drug substance is treated with an acid solution (e.g., 1N HCl) and heated.[3]
-
Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1N NaOH) and heated.[3]
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).[3]
-
Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 80°C) in a dry heat oven.[3]
-
Photolytic Degradation: The drug substance is exposed to UV light.[3]
Following exposure to these stress conditions, the samples are analyzed using the method being validated. The resulting chromatograms are examined for the appearance of new peaks and the resolution between these peaks and the main Tizanidine peak.
Sample Preparation for Forced Degradation
A stock solution of this compound (e.g., 1000 µg/mL) is prepared.[3] For each stress condition, a specific volume of the stock solution is mixed with the respective stress agent (e.g., 1N HCl, 0.1N NaOH, 3% H₂O₂) and subjected to the stress condition for a defined period.[3] After the stress period, the solutions are neutralized (if necessary) and diluted to a suitable concentration for analysis.[3]
Quantitative Data from Specificity Studies
The results of the forced degradation studies provide quantitative evidence of a method's specificity. The data is typically presented in terms of the percentage of degradation and the purity of the Tizanidine peak.
This compound Degradation Data
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Peak Purity | Reference |
| Acid Hydrolysis | 1N HCl | 60 minutes | 80°C | 15.73% | Pass | [4] |
| Base Hydrolysis | 0.1N NaOH | 60 minutes | 80°C | 0.03% | Pass | [1] |
| Oxidative Degradation | 3% H₂O₂ | 60 minutes | 80°C | 36.08% | Pass | [4] |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 0.06% | Pass | [1] |
| Photolytic Degradation | UV Light | 7 days | Ambient | ~55.16% | N/A | [5] |
Peak purity is often assessed using a photodiode array (PDA) detector, which can determine if a chromatographic peak is spectrally homogeneous. A "Pass" in the peak purity column indicates that no co-eluting impurities were detected.
Visualization of the Specificity Validation Workflow
The process of validating the specificity of an analytical method for this compound can be visualized as a structured workflow.
Workflow for Specificity Validation of Tizanidine HCl Method.
Conclusion
The validation of specificity for an analytical method for this compound is a critical step in ensuring the quality and safety of the drug product. Forced degradation studies are the cornerstone of this validation, providing evidence that the method can accurately measure the drug in the presence of its degradation products and impurities. The data presented in this guide demonstrates that both HPLC and UPLC methods can be validated for specificity; however, UPLC methods often offer significant advantages in terms of speed and resolution. Researchers and drug development professionals should select and validate their analytical methods based on the specific requirements of their application, ensuring that the chosen method is fit for its intended purpose.
References
Inter-laboratory comparison of Tizanidine bioanalytical methods
This guide provides a comparative overview of various bioanalytical methods for the quantification of tizanidine in biological matrices, primarily human plasma. The information is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. Accurate and reliable quantification of tizanidine in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1] This guide summarizes and compares the performance of different analytical techniques reported in the scientific literature.
Data Presentation: Comparison of Bioanalytical Methods
The following table summarizes the key performance parameters of various published bioanalytical methods for tizanidine. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Method | Matrix | Internal Standard (IS) | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Tizanidine-D4 | 0.100 – 10.000 ng/mL | 0.101 ng/mL | -8.91% to 6.63% (bias) | 0.40% to 4.10% | Not Reported | [2] |
| LC-MS/MS | Human Plasma | Amlodipine Besylate | 50–3200 pg/mL | 50 pg/mL | Not explicitly stated | Not explicitly stated | Not Reported | [3][4] |
| LC-MS/MS | Human Plasma | Not specified | 50–3200 ppt | 50 ppt | Adhered to ICH M10 guidelines | Adhered to ICH M10 guidelines | Not Reported | [3] |
| GC-MS | Human Plasma | Not specified | 0.5-10.0 ng/mL | 0.5 ng/mL | 99.2 to 110.5% | < 6.9% | Not Reported | [5] |
| RP-HPLC | Human Plasma | Clonidine | 10-50 µg/mL | 0.5923 µg/mL | 95.39-97.19% | 0.21% (intraday), 0.90% (interday) | Not Reported | [6] |
| RP-HPLC | Bulk Drug/Formulation | Not applicable | 4-80 µg/ml | 0.22 µg/ml | 100.4 to 101.3% | Not Reported | Not Reported | [7] |
| RP-HPLC | Formulation/Human Plasma | Not specified | 10-50 µg/mL | 2.733 µg/mL | ~100% | 0.35% (intraday), 0.57% (interday) | Not Reported | [8][9] |
Experimental Protocols
The methodologies for the key experiments cited in the table are detailed below. These protocols represent common approaches to tizanidine bioanalysis.
Method 1: LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction): To a plasma sample, an internal standard solution is added. The mixture is then vortexed. Liquid-liquid extraction is then employed for sample preparation.[10]
-
Chromatographic Conditions:
-
Validation: The method is validated according to ICH M10 guidelines, ensuring accuracy, precision, specificity, and robustness.[3]
Method 2: RP-HPLC with DAD Detection
-
Sample Preparation: At the time of analysis, frozen plasma samples are thawed to room temperature. A 1.0 mL aliquot of the sample is pipetted into a centrifuge tube, to which an internal standard solution (Clonidine) and tizanidine are added. The resulting solution is vortexed for 10 minutes and then centrifuged at 5000 rpm for 10 minutes.[6]
-
Chromatographic Conditions:
-
System: A reverse-phase HPLC system with a Diode Array Detector (DAD).[6]
-
Column: Agilent-C18 Plasma 5 μm (4.6× 250 mm).[6]
-
Mobile Phase: A mixture of Methanol and 0.05% orthophosphoric acid in water (pH 2.7) in a ratio of 20:80.[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Detection Wavelength: 227 nm.[6]
-
Injection Volume: 20 µL.[6]
-
-
Validation: The method is validated according to ICH guidelines.[6]
Method 3: GC-MS
-
Sample Preparation: Plasma samples are extracted with ethyl acetate at a basic pH. The extracts are then converted into trimethylsilyl (TMS) derivatives.[5]
-
Chromatographic Conditions:
-
Derivatization: Tizanidine is reacted with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve its chromatographic properties.[5]
Visualizations
The following diagrams illustrate the general workflow of tizanidine bioanalytical methods and the logical framework for their comparison.
Caption: General workflow of a tizanidine bioanalytical method.
Caption: Logical framework for comparing tizanidine bioanalytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pubs.bcnf.ir [pubs.bcnf.ir]
- 4. Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 5. Determination of tizanidine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. View of Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS [pubs.bcnf.ir]
Tizanidine vs. Other Alpha-2 Agonists: A Comparative Pharmacology Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of tizanidine and other prominent alpha-2 adrenergic agonists, including clonidine, guanfacine, and dexmedetomidine. The information is supported by experimental data to assist in research and drug development.
Introduction
Alpha-2 adrenergic receptor (α2-AR) agonists are a class of drugs that selectively stimulate α2-adrenergic receptors in the central and peripheral nervous systems. This stimulation leads to a decrease in sympathetic outflow, resulting in various therapeutic effects, including muscle relaxation, sedation, analgesia, and hypotension. Tizanidine is a centrally acting α2-AR agonist primarily used as a muscle relaxant. This guide compares its pharmacological profile to other notable α2-AR agonists: clonidine, a centrally acting antihypertensive and analgesic; guanfacine, a more selective α2A-AR agonist used for hypertension and ADHD; and dexmedetomidine, a highly selective α2-AR agonist used for sedation and anesthesia.
Comparative Pharmacology
The therapeutic and adverse effects of α2-AR agonists are dictated by their affinity and selectivity for the different adrenergic receptor subtypes (α2A, α2B, α2C, and α1) and their pharmacokinetic properties.
Receptor Binding Affinity and Selectivity
The relative affinity of these agents for α2 versus α1 receptors is a key determinant of their side-effect profile, particularly concerning cardiovascular effects. Higher selectivity for the α2 receptor over the α1 receptor generally leads to a more favorable therapeutic window. Dexmedetomidine exhibits the highest selectivity for the α2 receptor, followed by clonidine and then tizanidine. Guanfacine is notably selective for the α2A subtype.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Selectivity
| Compound | α2A-AR | α2B-AR | α2C-AR | α1-AR | α2:α1 Selectivity Ratio |
| Tizanidine | ~55.7 | ~178.0 | ~120.0 | - | - |
| Clonidine | - | - | - | - | ~220:1[1] |
| Guanfacine | High | Low | Low | - | - |
| Dexmedetomidine | - | - | - | - | ~1620:1[1] |
Pharmacokinetic Properties
The onset, duration of action, and metabolism of these drugs vary significantly, influencing their clinical applications.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Tizanidine | Clonidine | Guanfacine | Dexmedetomidine |
| Bioavailability | ~21-40%[2] | ~75-95% | ~80% | IV administration |
| Half-life (t½) | ~2.5 hours[2] | ~12-16 hours | ~17 hours | ~2 hours |
| Protein Binding | ~30% | 20-40% | ~70% | ~94%[3] |
| Metabolism | Hepatic (CYP1A2)[4] | Hepatic | Hepatic (CYP3A4) | Hepatic (Glucuronidation)[3] |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. A competitive binding assay, for instance, measures how effectively a test compound (e.g., tizanidine) competes with a radiolabeled ligand for binding to the receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Workflow: Assessment of Muscle Relaxant Activity (Rota-Rod Test)
The Rota-rod test is a standard behavioral experiment to assess motor coordination and the muscle relaxant effects of drugs in rodents.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of orally administered tizanidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Binding and Population Pharmacokinetics of Dexmedetomidine after Prolonged Infusions in Adult Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reproducibility of Tizanidine's Effects in In Vitro Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of Tizanidine and other alpha-2 adrenergic agonists. The data presented herein is curated from a range of preclinical studies to highlight the reproducibility and variability of experimental outcomes. Detailed experimental protocols are provided to assist researchers in designing and interpreting their own studies.
Introduction to Tizanidine
Tizanidine is a centrally acting alpha-2 adrenergic agonist widely used as a muscle relaxant.[1][2] Its primary mechanism of action involves binding to alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory amino acids, thereby decreasing motor neuron hyperactivity.[1][3] In addition to its affinity for alpha-2 adrenergic receptors, Tizanidine also binds to imidazoline receptors, which may contribute to its overall pharmacological profile.[4][5] Understanding the reproducibility of Tizanidine's effects in controlled in vitro settings is crucial for preclinical drug development and for establishing reliable screening assays.
Comparative Analysis of Alpha-2 Adrenergic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Tizanidine and other commonly studied alpha-2 adrenergic agonists. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the cell line, radioligand, and specific assay methodology used. This variability underscores the importance of standardized protocols for ensuring reproducibility.
Table 1: Comparative Binding Affinities (Ki, nM) at Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Cell Line/Tissue | Reference(s) |
| Tizanidine | ~48 nM | Data not consistently reported | Data not consistently reported | Human platelet membranes, Rat kidney membranes | [4][6] |
| Clonidine | 3.9 nM | 11 nM | 7.9 nM | Transfected CHO cells | [6] |
| ~200:1 (α2 vs α1) | [6] | ||||
| Dexmedetomidine | 1.08 nM | High affinity | High affinity | Transfected CHO cells | [7] |
| ~1620:1 (α2 vs α1) | [6][8] | ||||
| Guanfacine | High selectivity for α2A | Lower affinity | Lower affinity | Transfected CHO cells | [9][10] |
Table 2: Comparative Functional Potency (EC50, nM) in In Vitro Assays
| Compound | Assay Type | EC50 (nM) | In Vitro Model | Reference(s) |
| Tizanidine | Inhibition of spinal reflexes | - | Rat spinal cord slices | [3] |
| Clonidine | Inhibition of cAMP accumulation | ~5.6 nM (antinociceptive effect) | Rat spinal cord | [11] |
| Dexmedetomidine | Inhibition of cAMP accumulation | ~1.2 nM (antinociceptive effect) | Rat spinal cord | [11] |
| Guanfacine | Inhibition of cAMP accumulation | - | - | - |
Key In Vitro Experimental Protocols
To promote reproducibility, detailed methodologies for key experiments are outlined below.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptors
This protocol is a generalized procedure for determining the binding affinity of compounds to alpha-2 adrenergic receptors expressed in cell membranes.
Objective: To determine the dissociation constant (Ki) of a test compound for alpha-2 adrenergic receptors.
Materials:
-
HEK293 or CHO cells stably expressing the desired alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).[12][13]
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-clonidine or [3H]-yohimbine.
-
Non-specific binding control: 10 µM phentolamine or yohimbine.
-
Test compounds (e.g., Tizanidine, Clonidine) at various concentrations.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells expressing the target receptor to ~80-90% confluency.[1][12][13][14]
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand (at a final concentration near its Kd), and 25 µL of test compound or vehicle.
-
To determine non-specific binding, add 25 µL of the non-specific binding control.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in binding buffer.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional effect of alpha-2 adrenergic agonists on adenylyl cyclase activity.
Objective: To determine the potency (EC50) and efficacy of a test compound in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells expressing the desired alpha-2 adrenergic receptor subtype.[15]
-
Cell culture medium.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
-
Forskolin solution.
-
Test compounds (e.g., Tizanidine, Clonidine) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate and grow to confluency.
-
-
Assay:
-
Wash the cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing the test compound at various concentrations and incubate for 15 minutes at room temperature.
-
Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway of Tizanidine and a typical experimental workflow for its in vitro characterization.
Caption: Tizanidine's primary signaling cascade.
Caption: Workflow for in vitro characterization.
Discussion on Reproducibility
The reproducibility of in vitro studies with Tizanidine and other GPCR ligands can be influenced by several factors:
-
Cell Line and Receptor Expression Levels: The choice of cell line (e.g., HEK293, CHO) and the expression level of the receptor can significantly impact the observed potency and efficacy of a compound.[15]
-
Assay Conditions: Minor variations in buffer composition, temperature, incubation times, and the specific reagents used (e.g., radioligand, antibodies) can lead to different results.
-
Functional Selectivity: Tizanidine and other alpha-2 agonists may exhibit functional selectivity (biased agonism), where they preferentially activate certain downstream signaling pathways over others.[16] This can lead to different rank orders of potency depending on the specific endpoint being measured (e.g., cAMP inhibition vs. ERK activation).
-
Imidazoline Receptor Interaction: Tizanidine's affinity for imidazoline receptors adds another layer of complexity to the interpretation of its in vitro effects, as some cell types may express these receptors endogenously.[4][5]
To enhance reproducibility, it is recommended to:
-
Use well-characterized cell lines with stable receptor expression.
-
Adhere to standardized and detailed experimental protocols.
-
Perform multiple types of assays to obtain a comprehensive pharmacological profile.
-
Include appropriate positive and negative controls in every experiment.
-
Report all experimental details to allow for replication by other researchers.
Conclusion
Tizanidine demonstrates consistent activity as an alpha-2 adrenergic agonist across a variety of in vitro models. While its potency relative to other agonists like Clonidine and Dexmedetomidine can vary depending on the specific assay and receptor subtype, its fundamental mechanism of action is well-established. By utilizing standardized and well-documented in vitro assays, researchers can generate reproducible data to further elucidate the nuanced pharmacology of Tizanidine and aid in the development of novel therapeutics targeting the alpha-2 adrenergic system.
References
- 1. expressionsystems.com [expressionsystems.com]
- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCDR - Alpha 2 adrenergic agonist, Anaesthesia, Dexmedetomidine, Intensive care unit [jcdr.net]
- 8. VASG Alpha-2 Agonists [vasg.org]
- 9. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-surface targeting of α2-adrenergic receptors — Inhibition by a transport deficient mutant through dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha 2 adrenergic receptor subtypes expressed in Chinese hamster ovary cells activate differentially mitogen-activated protein kinase by a p21ras independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. expressionsystems.com [expressionsystems.com]
- 15. Alpha2-adrenoceptor regulation of adenylyl cyclase in CHO cells: dependence on receptor density, receptor subtype and current activity of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a New RP-HPLC Analytical Method for Tizanidine Against Published Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Tizanidine against established analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC) and Ultraviolet (UV) Spectrophotometry. The objective is to present a clear, data-driven benchmark of the new method's performance, supported by detailed experimental protocols and visual workflows.
Comparative Analysis of Analytical Methods for Tizanidine
The following tables summarize the key performance parameters of the new RP-HPLC method alongside previously published methods for Tizanidine analysis. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Wavelength/Detection |
| New RP-HPLC Method | 4-80 µg/ml | 0.999 | 100.4% to 101.3% | <2% | 0.05 µg/ml | 0.22 µg/ml | 230 nm |
| Published RP-HPLC Method 1 | 2-10 µg/mL | Not Specified | 98.82% to 100.13% | Not Specified | 0.1761 µg/mL | 0.5336 µg/mL | 227 nm |
| Published RP-HPLC Method 2 | 10-50 µg/ml | 0.999 | 95.39% to 97.19% | 0.21% (Intraday), 0.90% (Interday) | 0.1954 µg/ml | 0.5923 µg/ml | 227 nm |
| Published HPTLC Method | 300-1000 ng/spot | 0.9922 | Not Specified | Not Specified | 88 ng/spot | 265 ng/spot | 315 nm |
| Published UV Method 1 | 4-24 µg/ml | 0.999 | 99.93% to 101.77% | Not Specified | Not Specified | Not Specified | 228 nm |
| Published UV Method 2 | 5-20 µg/ml | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 320 nm |
Experimental Protocols
New RP-HPLC Method
This method was developed for the quantitative analysis of tizanidine hydrochloride in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Stationary Phase: Waters symmetry C18 ODS column (250×4.6 mm, 5µm particle size).[1][2]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (20:80 v/v) with the pH adjusted to 3.0 using ortho-phosphoric acid.[1][2]
-
Injection Volume: 20 µl.
-
Sample Preparation: A stock solution of this compound was prepared and further diluted to achieve concentrations within the linearity range of 4-80 μg/ml.[1][2]
Published RP-HPLC Method 1
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.[3]
-
Flow Rate: 1.0 ml/min.[3]
-
Detection Wavelength: 227 nm.[3]
-
Linearity Range: 2-10 µg/mL.[3]
-
Accuracy: Recovery studies showed an average recovery of 98.824% to 100.126%.[3]
-
Limit of Detection (LOD): 0.1761 µg/mL.[3]
-
Limit of Quantification (LOQ): 0.5336 µg/mL.[3]
Published RP-HPLC Method 2
This bio-analytical method was developed for the estimation of Tizanidine in human plasma.
-
Instrumentation: Reverse Phase HPLC with a Diode Array Detector (DAD).[4]
-
Stationary Phase: Agilent – C18 Plasma 5 μm (4.6× 250 mm).[4]
-
Mobile Phase: Methanol and 0.05% ortho-phosphoric acid in water (pH 2.7) in a ratio of 20:80.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection Wavelength: 227 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Internal Standard: Clonidine.[4]
-
Linearity Range: 10-50 µg/ml.[4]
-
Accuracy: Mean percentage recoveries were between 95.39% and 97.19%.[4]
-
Precision: Intraday and interday precision (%RSD) were 0.21 and 0.90, respectively.[4]
-
LOD and LOQ: 0.1954 µg/ml and 0.5923 µg/ml, respectively.[4]
Published HPTLC Method
A stability-indicating high-performance thin-layer chromatographic method for the analysis of this compound.[5]
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[5]
-
Mobile Phase: Toluene-acetone-ammonia (5:5:0.1, v/v/v).[5]
-
Detection: Densitometric analysis in absorbance mode at 315 nm.[5]
-
Linearity Range: 300-1000 ng per spot.[5]
-
Correlation Coefficient (r²): 0.9922.[5]
-
LOD and LOQ: 88 and 265 ng per spot, respectively.[5]
Published UV Spectrophotometric Method 1
A simple and eco-friendly UV spectroscopic method for analyzing this compound.[6]
-
Solvent: Distilled water.[6]
-
Detection Wavelength: 228 nm.[6]
-
Linearity Range: 4-24 µg/ml.[6]
-
Correlation Coefficient (r²): 0.999.[6]
-
Accuracy: Recovery rates of 99.93%, 101.77%, and 100.07% at varying concentrations.[6]
Published UV Spectrophotometric Method 2
A simple spectrophotometric method for the determination of this compound in bulk and dosage form.[7]
-
Solvent: 0.1 M Hydrochloric acid.[7]
-
Detection Wavelength: 320 nm.[7]
-
Linearity Range: 5-20 µg/ml.[7]
-
Molar Absorptivity: 13.1104x10³ l/mol.cm.[7]
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the comparative standing of the new RP-HPLC method, the following diagrams are provided.
Caption: Workflow of the new RP-HPLC method for Tizanidine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. Stability-indicating HPTLC determination of this compound in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV spectroscopic method for this compound analysis. [wisdomlib.org]
- 7. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Proper Disposal of Tizanidine Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Tizanidine Hydrochloride in a research environment.
This compound, a centrally acting α2-adrenergic agonist, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides procedural steps for its proper disposal, adhering to regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses, and a lab coat.[1][2] In case of a spill, immediately remove all ignition sources and clean up the spill using dry procedures to avoid generating dust.[3][4] For minor spills, place the material in a suitable, labeled container for waste disposal.[3][4] For major spills, evacuate the area and alert emergency responders.[3][4]
Disposal Procedures for this compound
This compound and its container must be disposed of as hazardous waste.[3][4] All waste management must comply with local, state, and federal regulations.[3][4][5]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as pharmaceutical or chemical waste.
-
Containerization: Place unused or waste this compound into a designated, clearly labeled, and sealed container to prevent leakage or spillage.[2][3][4]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Collection: Arrange for collection by a specialized and licensed hazardous waste disposal company.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.
-
Documentation: Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.
Waste Container Guidelines for Pharmaceutical Waste
Proper segregation of pharmaceutical waste is critical. The following table summarizes the common types of containers used for different categories of pharmaceutical waste in a laboratory setting.[6][7]
| Container Color | Type of Waste | Examples |
| Black | Hazardous Pharmaceutical Waste | EPA-listed hazardous pharmaceuticals (e.g., some chemotherapy agents), chemicals with specific hazardous characteristics. This compound should be disposed of in this type of container. |
| Blue | Non-Hazardous Pharmaceutical Waste | Medications not classified as hazardous by the EPA. |
| Purple | Cytotoxic and Cytostatic Sharps Waste | Sharps contaminated with cytotoxic or cytostatic agents. |
| Yellow | Sharps with Medical Residue | Needles, syringes, etc., contaminated with non-hazardous medical residue. |
Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. The U.S. Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[9] It is imperative to adhere to all applicable federal, state, and local regulations.[4][5]
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. easyrxcycle.com [easyrxcycle.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tizanidine Hydrochloride
Essential guidance for the safe handling, storage, and disposal of Tizanidine Hydrochloride in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This compound, a potent alpha-2 adrenergic agonist, requires careful handling due to its potential health hazards. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support your laboratory's safety protocols.
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following guidelines will minimize exposure risks and ensure safe laboratory practices.
Hazard Identification and Classification
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) and handling procedures.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3][4][5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) (Category 3) | H335: May cause respiratory irritation[1][2][4] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum recommended PPE.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[2] | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile, PVC).[6] A lab coat or other protective clothing is necessary.[2][7] For larger quantities, fire/flame resistant and impervious clothing should be worn.[2] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator is required.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] | NIOSH (US) or EN 149 (EU) approved. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][6]
-
Store separately from foodstuffs.[1]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]
-
When weighing or transferring the powder, use non-sparking tools.[2]
3. Experimental Use:
-
Ensure all laboratory equipment is clean and in good working order before use.
-
Clearly label all solutions and preparations containing this compound.
-
Work on a clean, impervious surface to contain any potential spills.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, call a poison control center or doctor immediately.[1][3] Rinse mouth with water.[2] Do NOT induce vomiting.[3] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5] |
Spill Response:
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Minor Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal.[6][8]
-
Clean the spill area with a suitable detergent and water, and collect the cleaning materials for disposal.[9]
-
-
Major Spill:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6][8]
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE, spill cleanup materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company.[7]
-
Do not dispose of this compound with household garbage or allow it to reach the sewage system.[1]
-
Empty containers may still contain product residue and should be treated as hazardous waste.[6] Puncture containers to prevent reuse.[8]
-
Quantitative Data
The following table summarizes the available quantitative toxicity data for this compound. No occupational exposure limits have been established.
| Data Point | Value | Species |
| Oral LD50 | 414 mg/kg | Rat[1][5][6][8] |
| Oral LD50 | 235 mg/kg | Mouse[6][8] |
| Oral LD50 | 98 mg/kg | Rabbit[6][8] |
| Subcutaneous LD50 | 282 mg/kg | Rat[1][6][8] |
| Intravenous LD50 | 35 mg/kg | Rat[5][6][8] |
| Intravenous LD50 | 48 mg/kg | Mouse[6][8] |
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the general handling workflow and the spill response protocol.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. tcichemicals.com [tcichemicals.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. documents.tocris.com [documents.tocris.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. vionausa.com [vionausa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
